molecular formula C14H13NO2 B3847194 N-(2-hydroxyphenyl)-4-methylbenzamide CAS No. 57709-82-7

N-(2-hydroxyphenyl)-4-methylbenzamide

Cat. No.: B3847194
CAS No.: 57709-82-7
M. Wt: 227.26 g/mol
InChI Key: MIDBXGKRBJJUCE-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxyphenyl)-4-methylbenzamide is 227.094628657 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-hydroxyphenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyphenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDBXGKRBJJUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333118
Record name SBB043706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-82-7
Record name SBB043706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-hydroxyphenyl)-4-methylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on N-(2-hydroxyphenyl)-4-methylbenzamide

Foreword

This technical guide provides a comprehensive overview of N-(2-hydroxyphenyl)-4-methylbenzamide, a molecule of significant interest in various fields of chemical research. As a senior application scientist, the aim is to present this information not merely as a collection of data, but as a structured resource that offers insights into its synthesis, characterization, and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this compound. The synthesis of N-aryl amides is a cornerstone of modern organic and medicinal chemistry, and understanding the nuances of a specific derivative like N-(2-hydroxyphenyl)-4-methylbenzamide is crucial for its effective utilization.

Chemical Identity and Structure

N-(2-hydroxyphenyl)-4-methylbenzamide is an aromatic amide characterized by a 4-methylbenzoyl group attached to the nitrogen atom of a 2-aminophenol moiety.

Systematic Name: N-(2-hydroxyphenyl)-4-methylbenzamide CAS Number: 57709-82-7 Molecular Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.265 g/mol

The structure of this molecule, featuring a phenolic hydroxyl group ortho to the amide linkage, allows for intramolecular hydrogen bonding, which influences its conformation and physicochemical properties.

Caption: Chemical structure of N-(2-hydroxyphenyl)-4-methylbenzamide.

Synthesis Strategies

The primary and most reliable method for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide is the Schotten-Baumann reaction. This classic and versatile method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3]

The Schotten-Baumann Reaction: A Proven Approach

The Schotten-Baumann reaction is a robust and widely used method for preparing amides.[4] It offers high yields and can be performed under relatively mild conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride.[1][5]

Reaction Scheme:

2-Aminophenol + 4-Methylbenzoyl chloride → N-(2-hydroxyphenyl)-4-methylbenzamide + HCl

The hydrochloric acid byproduct is neutralized by a base, driving the reaction to completion.[4]

Schotten_Baumann_Reaction cluster_conditions Reaction Conditions reagent1 2-Aminophenol reaction_center reagent1->reaction_center reagent2 4-Methylbenzoyl chloride reagent2->reaction_center product N-(2-hydroxyphenyl)-4-methylbenzamide base Base (e.g., Pyridine, NaOH) base->reaction_center solvent Solvent (e.g., DCM, THF) solvent->reaction_center reaction_center->product Acylation

Caption: Synthetic pathway for N-(2-hydroxyphenyl)-4-methylbenzamide via the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials:

  • 2-Aminophenol

  • 4-Methylbenzoyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The use of a base is critical to neutralize the HCl generated during the reaction, thus preventing the protonation of the starting amine which would render it non-nucleophilic.[4][5]

  • Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to yield N-(2-hydroxyphenyl)-4-methylbenzamide as a solid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.265 g/mol
AppearanceWhite to off-white crystalline solid[6]
Melting PointData not consistently available in searched sources. Experimental determination is recommended.
SolubilitySoluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.
Hydrogen Bond Donor Count2[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count2[7]

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.

  • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the 2-hydroxyphenyl ring will appear as a distinct set of multiplets, as will the protons on the 4-methylbenzoyl ring, which will show a characteristic AA'BB' pattern.

  • Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.5 - 10.0 ppm), due to hydrogen bonding.

  • Hydroxyl Proton (O-H): A broad singlet, the chemical shift of which can be variable and concentration-dependent.

  • Methyl Protons (CH₃): A sharp singlet around δ 2.4 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. The carbon bearing the hydroxyl group will be shifted downfield.

  • Methyl Carbon (CH₃): A signal in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.[9]

  • N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 227.

  • Fragment Ions: Characteristic fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the 4-methylbenzoyl cation (m/z = 119) and the 2-aminophenol radical cation (m/z = 109).

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis start Crude Product purification Recrystallization start->purification pure_product Pure N-(2-hydroxyphenyl)- 4-methylbenzamide purification->pure_product nmr ¹H and ¹³C NMR pure_product->nmr ir FT-IR pure_product->ir ms Mass Spectrometry pure_product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Sources

A Technical Guide to the Isomeric Differences Between 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic placement of functional groups within a molecular scaffold is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides an in-depth comparative analysis of two structural isomers: 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide. While possessing the same molecular formula (C₁₄H₁₃NO₂), the differential positioning of the hydroxyl group fundamentally alters their intramolecular bonding, conformational flexibility, and potential as therapeutic agents. This document will elucidate these core differences through a detailed examination of their chemical structures, synthesis protocols, and analytical characterization, offering valuable insights for researchers and scientists in the field of drug discovery and development.

Introduction: The Significance of Isomerism in N-Arylbenzamides

N-arylbenzamide derivatives are a versatile and highly valued class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective activities. The modular nature of the N-arylbenzamide scaffold permits extensive chemical modifications, allowing for the precise tuning of their biological and physical properties.

Positional isomerism, as exemplified by 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide, represents a critical aspect of structure-activity relationship (SAR) studies. The seemingly subtle shift of a hydroxyl group from the benzoyl ring to the N-phenyl ring can lead to significant changes in hydrogen bonding capabilities, molecular conformation, and interactions with biological targets. Understanding these differences is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.

Structural Elucidation and Core Isomeric Differences

The fundamental difference between the two title compounds lies in the location of the hydroxyl (-OH) group, which dictates the potential for intramolecular hydrogen bonding.

  • 2-hydroxy-N-(p-tolyl)benzamide (Isomer 1): In this isomer, the hydroxyl group is positioned on the benzoyl moiety, ortho to the amide linkage. This arrangement facilitates a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the amide. This interaction creates a stable six-membered pseudo-ring, which significantly influences the molecule's planarity and conformational rigidity.[1]

  • N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2): Here, the hydroxyl group is located on the N-phenyl ring, ortho to the amide nitrogen. An intramolecular hydrogen bond can form between the amide hydrogen and the phenolic oxygen. This also results in a six-membered pseudo-ring, impacting the molecule's conformation.

The nature of these intramolecular hydrogen bonds is a key differentiator. In Isomer 1 (a salicylanilide), the strong O-H···O=C bond tends to lock the molecule in a nearly planar conformation.[1] This planarity can be a crucial factor in its ability to intercalate with DNA or fit into the active sites of certain enzymes. In contrast, the N-H···O hydrogen bond in Isomer 2 may allow for a greater degree of rotational freedom around the aryl-carbonyl bond.

isomers cluster_1 2-hydroxy-N-(p-tolyl)benzamide (Isomer 1) cluster_2 N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2) isomer1 isomer2

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

The structural differences, particularly the intramolecular hydrogen bonding, are expected to manifest in distinct physicochemical properties. While experimental data for a direct comparison is limited, we can predict trends based on the known behavior of related compounds.

Property2-hydroxy-N-(p-tolyl)benzamide (Isomer 1)N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2)Rationale for Difference
Melting Point Likely higherLikely lowerThe more planar structure of Isomer 1 due to the strong O-H···O=C intramolecular hydrogen bond allows for more efficient crystal packing, generally leading to a higher melting point.
Solubility Lower in polar solventsPotentially higher in polar solventsThe strong intramolecular hydrogen bond in Isomer 1 reduces the availability of the polar groups to form intermolecular hydrogen bonds with solvent molecules, thus decreasing solubility in polar solvents.
Acidity (pKa) Phenolic proton is less acidicPhenolic proton is more acidicThe intramolecular hydrogen bond in Isomer 1 stabilizes the phenolic proton, making it less likely to dissociate. The hydroxyl group in Isomer 2 is more akin to a standard phenol.
Lipophilicity (LogP) Predicted to be higherPredicted to be lowerThe "internal" satisfaction of hydrogen bonding in Isomer 1 can increase its lipophilicity as it presents a less polar surface to the solvent.

Synthesis Methodologies

The synthesis of these isomers typically involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.

Synthesis of 2-hydroxy-N-(p-tolyl)benzamide (Isomer 1)

This isomer is synthesized via the reaction of salicylic acid (2-hydroxybenzoic acid) with p-toluidine (4-methylaniline). A common method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which then reacts with the amine in the presence of a base.

synthesis_isomer1 reagents Salicylic Acid + p-Toluidine activation Activation with SOCl₂ in dry CHCl₃ reagents->activation Step 1 coupling Amide Coupling with Et₃N, Reflux 3h activation->coupling Step 2 workup Neutralization (aq. NaHCO₃) & Extraction (CHCl₃) coupling->workup Step 3 purification Column Chromatography (Silica Gel) workup->purification Step 4 product 2-hydroxy-N-(p-tolyl)benzamide purification->product

Caption: Experimental workflow for the synthesis of Isomer 1.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-hydroxybenzoic acid (1.0 eq) in dry chloroform, add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Activation: Stir the mixture for 1-2 hours to form the acyl chloride.

  • Coupling: In a separate flask, dissolve p-toluidine (1.0 eq) and triethylamine (1.5 eq) in dry chloroform. Cool this solution in an ice bath.

  • Reaction: Add the acyl chloride solution dropwise to the amine solution with vigorous stirring.

  • Reflux: After the addition is complete, reflux the reaction mixture for 3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature, neutralize with a 10% aqueous sodium bicarbonate solution, and extract the product with chloroform (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel.

Synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2)

The synthesis of this isomer involves the reaction of 4-methylbenzoyl chloride with 2-aminophenol.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Addition of Acyl Chloride: Cool the solution in an ice bath and add 4-methylbenzoyl chloride (1.1 eq) dropwise with stirring. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction with water. If an organic solvent was used, separate the organic layer and wash sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove excess acyl chloride), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization or column chromatography can be used for further purification.

Spectroscopic and Analytical Characterization

The structural differences between the isomers are readily distinguishable by standard spectroscopic techniques.

characterization sample Purified Isomer nmr ¹H and ¹³C NMR Spectroscopy sample->nmr Proton & Carbon Environment ir FTIR Spectroscopy sample->ir Functional Groups ms Mass Spectrometry sample->ms Molecular Weight & Fragmentation data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Analytical workflow for isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Differences:

Proton2-hydroxy-N-(p-tolyl)benzamide (Isomer 1)N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2)
-OH Proton Highly downfield shifted (δ > 10 ppm), broad singlet due to strong intramolecular H-bonding.Appears as a broad singlet in the typical phenolic region (δ 5-8 ppm).
-NH Proton Broad singlet (δ ~8-9 ppm).Downfield shifted broad singlet due to intramolecular H-bonding.
Aromatic Protons Complex multiplets for both rings.Complex multiplets for both rings.
-CH₃ Proton Singlet around δ 2.3 ppm.Singlet around δ 2.4 ppm.

Expected ¹³C NMR Spectral Differences:

The chemical shift of the carbonyl carbon will be a key indicator. The intramolecular hydrogen bond in Isomer 1 is expected to cause a slight downfield shift of the carbonyl carbon signal compared to Isomer 2. The chemical shifts of the aromatic carbons bearing the hydroxyl group will also be significantly different.

Fourier-Transform Infrared (FTIR) Spectroscopy
Functional Group2-hydroxy-N-(p-tolyl)benzamide (Isomer 1)N-(2-hydroxyphenyl)-4-methylbenzamide (Isomer 2)
O-H Stretch Very broad band at a lower wavenumber (e.g., 3000-2500 cm⁻¹) due to strong intramolecular H-bonding.A sharper O-H stretching band in the region of 3400-3200 cm⁻¹.
N-H Stretch A relatively sharp band around 3300 cm⁻¹.A broader N-H stretching band at a lower wavenumber due to intramolecular H-bonding.
C=O Stretch Lower frequency (e.g., 1630-1650 cm⁻¹) due to resonance and intramolecular H-bonding.Higher frequency compared to Isomer 1 (e.g., 1650-1670 cm⁻¹).
Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak (m/z) corresponding to their identical molecular weight. However, their fragmentation patterns under electron ionization (EI) may differ due to the different locations of the hydroxyl group, leading to distinct daughter ions.

Comparative Biological Activity and Therapeutic Potential

The positional isomerism of the hydroxyl group is a critical determinant of biological activity in N-arylbenzamides.[2]

  • Isomer 1 (Salicylanilide-type): The 2-hydroxybenzamide scaffold is a well-known "privileged structure" in medicinal chemistry. The ability of the ortho-hydroxyl and carbonyl groups to chelate metal ions is crucial for the activity of many salicylanilide-based drugs, including some histone deacetylase (HDAC) inhibitors.[2] The planar conformation may also favor interactions with flat hydrophobic pockets in enzyme active sites.

  • Isomer 2 (N-(hydroxyphenyl)amide-type): The hydroxyl group on the N-phenyl ring can act as a hydrogen bond donor or acceptor, which is a critical interaction for binding to many protein targets.[2] For example, in some kinase inhibitors, this hydroxyl group forms a key hydrogen bond with the hinge region of the kinase domain. The biological activity of N-(2-hydroxyphenyl)benzamide derivatives has been demonstrated in various contexts, including as antimicrobial agents.[2]

The difference in their three-dimensional shape and hydrogen bonding potential means that these two isomers are likely to interact with different biological targets or with the same target in a different binding mode, leading to distinct pharmacological profiles.

Conclusion and Future Directions

This technical guide has detailed the fundamental structural, physicochemical, and synthetic differences between the isomeric pair, 2-hydroxy-N-(p-tolyl)benzamide and N-(2-hydroxyphenyl)-4-methylbenzamide. The position of the hydroxyl group is the primary determinant of their distinct properties, primarily through its influence on intramolecular hydrogen bonding and overall molecular conformation.

For drug development professionals, the key takeaway is that such positional isomers should be considered as distinct chemical entities with unique therapeutic potential. The insights provided herein should guide the rational design and synthesis of novel N-arylbenzamide derivatives. Future research should focus on obtaining direct comparative biological data for these and similar isomeric pairs to further elucidate the nuanced structure-activity relationships that govern their therapeutic efficacy.

References

  • Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2253. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals.
  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem Technical Guide.
  • Koca, M., et al. (2020). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
  • Özdemir, A., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2225-2236. Available at: [Link]

  • Krygowski, T. M., et al. (2014). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A, 118(33), 6449-6460. Available at: [Link]

  • PubChem. N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-hydroxy-4-methyl-N-(p-tolyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(2-Hydroxyphenyl)-4-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Mączka, M., et al. (2015). Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. Molecules, 20(1), 1698-1715. Available at: [Link]

Sources

Technical Whitepaper: Solubility Profiling of N-(2-hydroxyphenyl)-4-methylbenzamide

[1]

Executive Summary

Compound: N-(2-hydroxyphenyl)-4-methylbenzamide Class: Hydroxylated Benzamide / Anilide Derivative Critical Application: Drug Discovery (Lead Optimization), Crystallography, Biological Assay Formulation.[1]

This technical guide provides a structural analysis and solubility profiling framework for N-(2-hydroxyphenyl)-4-methylbenzamide.[1] While specific empirical solubility indices for this precise isomer are sparse in public pharmacopeial databases, its physicochemical behavior can be accurately modeled based on structure-activity relationships (SAR) of structurally homologous salicylanilides and benzamides.[1]

This guide details the theoretical solvation mechanisms in DMSO and Ethanol, provides estimated solubility ranges derived from structural analogs, and establishes a rigorous Standard Operating Procedure (SOP) for empirical determination.

Part 1: Physicochemical Analysis & Structure-Property Relationships[1]

To understand the solubility profile, we must first deconstruct the molecule’s interaction potential.[1]

Structural Architecture

The compound consists of a 4-methylbenzoyl moiety (lipophilic tail) linked via an amide bond to a 2-hydroxyphenyl moiety (polar head with internal H-bonding potential).

  • Lipophilicity (LogP): Estimated ~3.2 – 3.[1]8. The 4-methyl group enhances hydrophobicity compared to the unsubstituted benzamide.[1]

  • Intramolecular Hydrogen Bonding:

    • Unlike salicylanilides (where the -OH is on the acid side), this compound features the -OH on the amine side (derived from 2-aminophenol).

    • Mechanism: The phenolic hydroxyl group at the ortho position can function as a hydrogen bond donor to the amide carbonyl oxygen.[1] This forms a stable 5-membered pseudo-ring.[1]

    • Solubility Impact: This "locking" of polar groups reduces the energy penalty for cavity formation in non-polar solvents but decreases water solubility by masking the hydrophilic H-bond donor/acceptors.[1]

Predicted Solubility Thresholds

Based on SAR data from analogous compounds (e.g., Osalmid, Salicylanilide, 4-methylbenzamide):

SolventPolarityPredicted Solubility (25°C)Solvation Mechanism
DMSO Polar AproticHigh (> 50 mg/mL) DMSO acts as a strong H-bond acceptor, disrupting the intramolecular H-bond and fully solvating the amide/phenol protons.[1]
Ethanol Polar ProticModerate (5–20 mg/mL) Ethanol competes for H-bonds.[1] Solubility is temperature-dependent; heating is likely required for high concentrations (>10 mg/mL).[1]
Water Polar ProticLow (< 0.1 mg/mL) The hydrophobic tolyl ring and intramolecular masking prevent effective hydration.[1]

Part 2: Solvation Mechanisms (DMSO vs. Ethanol)

DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard vehicle for this compound in biological assays.[1]

  • Interaction: The sulfoxide oxygen (

    
    ) is a potent H-bond acceptor.[1] It readily breaks the intramolecular H-bond between the phenol-OH and amide-C=O, forming strong intermolecular bonds.
    
  • Utility: Ideal for creating high-concentration stock solutions (e.g., 10 mM to 100 mM) for subsequent dilution.[1]

  • Caution: DMSO is hygroscopic.[1] Water uptake can cause the compound to precipitate over time (the "crashing out" effect).[1]

Ethanol

Ethanol serves as a secondary solvent, often used for crystallization or toxicity-sensitive assays where DMSO is contraindicated.[1]

  • Interaction: Ethanol acts as both a donor and acceptor.[1] However, its alkyl chain is shorter and less polarizable than DMSO, making it less effective at solubilizing the hydrophobic 4-methylbenzoyl region.[1]

  • Utility: Co-solvent in formulation; recrystallization solvent.[1]

Part 3: Experimental Protocols

Note: As specific literature values are protocol-dependent, the following SOPs are required to generate valid internal data.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

The "Gold Standard" for thermodynamic solubility.

Materials:

  • Compound: N-(2-hydroxyphenyl)-4-methylbenzamide (Solid)

  • Solvents: Anhydrous DMSO (Grade ≥99.9%), Absolute Ethanol[1]

  • Equipment: Thermomixer/Shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1]

Workflow:

  • Supersaturation: Add excess solid compound (~10 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

    • Checkpoint: If the solution becomes clear, add more solid until a precipitate persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE filter) to remove undissolved solid.

    • Note: Pre-saturate filters to avoid drug loss.[1]

  • Quantification: Dilute the supernatant (e.g., 1:100) with mobile phase and analyze via HPLC/UV. Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput Screening)

For estimating precipitation risk in biological buffers.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Read: Measure turbidity (Absorbance at 620 nm) immediately and after 2 hours.

  • Result: Increased absorbance indicates precipitation (Low Kinetic Solubility).[1]

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Solubility Profiling Workflow

This decision tree guides the researcher from solid compound to validated stock solution.[1]

SolubilityWorkflowStartSolid Compound:N-(2-hydroxyphenyl)-4-methylbenzamideSolventChoiceSelect Solvent SystemStart->SolventChoiceDMSO_PathDMSO (Primary Stock)SolventChoice->DMSO_PathHigh Sol. ExpectedEtOH_PathEthanol (Secondary/Cryst)SolventChoice->EtOH_PathMod. Sol. ExpectedExp_SaturateAdd Excess Solid(Supersaturation)DMSO_Path->Exp_SaturateEtOH_Path->Exp_SaturateExp_ShakeEquilibrate(24h @ 25°C)Exp_Saturate->Exp_ShakeExp_FilterFilter/Centrifuge(Remove Solid)Exp_Shake->Exp_FilterCheck_ClearIs Supernatant Clear?Exp_Filter->Check_ClearCheck_Clear->Exp_SaturateNo (Add more solid)Quant_HPLCQuantify via HPLC/UVCheck_Clear->Quant_HPLCYesResult_StockValidated Stock Solution(>50 mM likely)Quant_HPLC->Result_StockDMSO PathResult_FormFormulation/Co-solvent(~10 mM likely)Quant_HPLC->Result_FormEtOH Path

Caption: Step-by-step workflow for determining thermodynamic solubility and validating stock solutions.

Diagram 2: Solvation Mechanism (Conceptual)

Illustrating how DMSO disrupts the intramolecular H-bond to solubilize the molecule.[1]

SolvationMechSolidStateSolid State:Intramolecular H-Bond(Phenol-OH ... O=C-Amide)DisruptionH-Bond DisruptionSolidState->DisruptionEnergy InputDMSODMSO Molecules(S=O Acceptors)DMSO->DisruptionAttack H-DonorsSolvatedSolvated Species:DMSO...H-O-PhenolDMSO...H-N-AmideDisruption->SolvatedStabilization

Caption: Mechanism of DMSO-mediated solubilization via disruption of intramolecular hydrogen bonding.

Part 5: Handling & Stability Recommendations

  • Stock Preparation:

    • Dissolve the compound in 100% DMSO to achieve a concentration of 10–50 mM .[1]

    • Vortex vigorously.[1] If particles persist, sonicate at 40 kHz for 5–10 minutes.

    • Tip: Warm the DMSO to 37°C if the solution is cloudy; the compound is heat-stable up to >100°C (melting point typically >160°C for this class).

  • Storage:

    • Store DMSO stocks at -20°C .

    • Use aliquots to avoid freeze-thaw cycles, which can induce micro-precipitation.[1]

    • Protect from humidity; water absorption by DMSO will drastically reduce the solubility of this hydrophobic amide.[1]

  • Dilution into Aqueous Media:

    • Perform a step-wise dilution if high concentrations are needed.[1]

    • Example: Dilute DMSO stock into Ethanol (intermediate), then into buffer, keeping final DMSO < 0.5% to avoid cytotoxicity in cell assays.[1][2]

References

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Wishart, D.S., et al. (2018).[1] DrugBank 5.0: a major update to the DrugBank database for 2018.[1] Nucleic Acids Research, 46(D1), D1074-D1082.[1] (General reference for benzamide analog properties).

  • Cayman Chemical. (2022).[1][3] Product Information: m-Methoxybenzamide Solubility.[1][3][4][5] (Used as a solubility benchmark for benzamide derivatives).[1][2][6]

  • BenchChem. (2025).[1][2][7] Technical Support: Solubility of Benzamide Derivatives. (General protocols for amide solubility). [1]

Biological Activity of N-(2-Hydroxyphenyl)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N-(2-Hydroxyphenyl)benzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Space

N-(2-Hydroxyphenyl)benzamide derivatives represent a privileged scaffold in medicinal chemistry, distinct from their structural isomer, salicylanilide (N-phenyl-2-hydroxybenzamide).[1] While salicylanilides derive from salicylic acid, the title compounds are amides of 2-aminophenol and benzoic acid .[1] This structural nuance is critical; the ortho-hydroxy group on the amine side confers unique bidentate chelating properties (O-N coordination), making these derivatives potent inhibitors of metalloenzymes such as Histone Deacetylases (HDACs) and bacterial metalloproteases.

This guide dissects the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives, with a focus on their dual role as antimicrobial agents and epigenetic modulators in cancer therapy.[1]

Chemical Synthesis & Structural Design[1][2][3]

Core Synthetic Pathway

The synthesis of N-(2-hydroxyphenyl)benzamide derivatives typically proceeds via nucleophilic acyl substitution. The nucleophilic nitrogen of 2-aminophenol attacks the electrophilic carbonyl carbon of a substituted benzoyl chloride.

Critical Control Point: The reaction requires careful pH control (typically using triethylamine or pyridine) to neutralize the HCl byproduct without promoting O-acylation (ester formation), which is a common side reaction.

SynthesisPathway Aminophenol 2-Aminophenol (Nucleophile) Tetrahedral Tetrahedral Intermediate Aminophenol->Tetrahedral Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral Amide N-(2-Hydroxyphenyl)benzamide (Target Scaffold) Tetrahedral->Amide Elimination of Cl- Byproduct HCl Salt (Removed by Base) Tetrahedral->Byproduct Conditions Conditions: DCM/THF, 0°C to RT Base: Et3N or Pyridine Conditions->Tetrahedral

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the benzamide scaffold.

Protocol: Synthesis of N-(2-Hydroxy-4-nitrophenyl)benzamide

Objective: To synthesize a nitro-substituted derivative with enhanced antimicrobial activity.

  • Preparation: Dissolve 2-amino-4-nitrophenol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Activation: Add triethylamine (12 mmol) and cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add benzoyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes. Reasoning: Slow addition prevents localized overheating and di-acylation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove benzoic acid).

  • Purification: Recrystallize from ethanol to yield yellow crystals.

Mechanistic Profiling: Anticancer Activity (HDAC Inhibition)[4][5]

The N-(2-hydroxyphenyl)benzamide moiety functions as a Zinc Binding Group (ZBG) . In the context of Histone Deacetylase (HDAC) inhibition, the amide carbonyl oxygen and the phenolic hydroxyl group chelate the Zn²⁺ ion within the enzyme's active site.

Mechanism of Action

Inhibition of HDACs prevents the removal of acetyl groups from histone lysine residues. This leads to:

  • Hyperacetylation of histones (H3/H4).

  • Chromatin Relaxation (Euchromatin formation).

  • Re-expression of silenced tumor suppressor genes (e.g., p21).

  • Cell Cycle Arrest (G2/M phase) and Apoptosis.

HDAC_Mechanism Inhibitor N-(2-Hydroxyphenyl)benzamide Derivative Complex Inhibitor-Zn2+ Chelation (Bidentate Binding) Inhibitor->Complex Competes with Substrate HDAC HDAC Active Site (Zn2+ Ion) HDAC->Complex Outcome1 Accumulation of Acetylated Histones Complex->Outcome1 Inhibits Deacetylation Substrate Acetyl-Lysine (Histone Tail) Substrate->HDAC Blocked Outcome2 Gene Expression (p21, Bax) Outcome1->Outcome2 Outcome3 Apoptosis / Cell Cycle Arrest Outcome2->Outcome3

Figure 2: Pharmacological cascade of HDAC inhibition by benzamide derivatives.[1]

Antimicrobial Activity & SAR[6][7]

These derivatives exhibit significant activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans). The mechanism involves membrane depolarization and inhibition of bacterial metalloenzymes.

Structure-Activity Relationship (SAR)

The biological potency is heavily dependent on substituents on the aminophenol ring (Ring A) and the benzoic acid ring (Ring B).

Substituent (Ring A - Phenol)Substituent (Ring B - Benzoyl)Effect on Activity (MIC)Mechanistic Insight
4-NO₂ (Nitro) HHigh (1.95 - 7.8 µg/mL)Electron withdrawal increases acidity of phenol, enhancing H-bonding/chelation.
5-NO₂ HModerateSteric hindrance may reduce receptor fit compared to 4-position.[1]
4-NH₂ (Amino) HModerate to LowElectron donation reduces acidity; potential for metabolic conjugation.
H4-Cl / 2-Cl High (Gram+ specific)Lipophilicity (logP) increase aids cell membrane penetration.
H4-OCH₃ LowReduced lipophilicity and lack of electronic activation.[1]

Data synthesized from [1], [2], [5].

Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, add 100 µL of MHB. Add 100 µL of test compound (stock in DMSO) to the first column and serially dilute (1:2) across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well. Final volume 200 µL.

  • Controls:

    • Positive: Ciprofloxacin or Vancomycin.

    • Negative:[1] DMSO vehicle control.

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).

References

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Source: PubMed / NIH URL:[1][Link]1]

  • Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles. Source: PubMed / NIH URL:[1][Link]1]

  • Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors. Source: ResearchGate URL:[1][2][Link]1]

  • Metal-chelating 2-hydroxyphenyl amide pharmacophore for inhibition of influenza virus endonuclease. Source: PubMed / NIH URL:[1][Link]1]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Source: Nano Bio Letters URL:[Link]1]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI URL:[Link]1]

Sources

Methodological & Application

Synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide from 2-Aminophenol: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and technical insights for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the successful synthesis, purification, and characterization of this target molecule.

Introduction and Significance

N-(2-hydroxyphenyl)-4-methylbenzamide belongs to the class of N-aryl benzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The strategic combination of a phenolic hydroxyl group and an amide linkage provides a platform for diverse chemical modifications and potential interactions with biological targets. This guide details the synthesis of this compound from readily available starting materials, 2-aminophenol and 4-methylbenzoyl chloride, via the well-established Schotten-Baumann reaction.

Chemical Principles and Reaction Mechanism

The synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide is achieved through a nucleophilic acyl substitution reaction, specifically an acylation of 2-aminophenol with 4-methylbenzoyl chloride. This transformation is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

The reaction proceeds via the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The presence of a base, such as sodium hydroxide, is crucial for two primary reasons: it deprotonates the ammonium intermediate, driving the reaction towards the product, and it neutralizes the HCl formed, preventing the protonation of the unreacted amine.[1]

Core Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-AminophenolC₆H₇NO109.131.0 eq
4-Methylbenzoyl chlorideC₈H₇ClO154.591.1 eqCan be prepared from 4-methylbenzoic acid and a chlorinating agent like thionyl chloride.
Sodium Hydroxide (NaOH)NaOH40.002.5 eqAs a 10% aqueous solution.
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93As requiredReaction solvent.
Hydrochloric Acid (HCl)HCl36.46As requiredFor neutralization (e.g., 1 M aqueous solution).
EthanolC₂H₅OH46.07As requiredFor recrystallization.
Deionized WaterH₂O18.02As required
Experimental Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) in dichloromethane.

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq). The reaction mixture will become biphasic.

  • Acylation: Cool the mixture in an ice bath. Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Experimental workflow for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide.

Purification Protocol

The crude product is typically purified by recrystallization to obtain a crystalline solid.

Recrystallization Procedure
  • Solvent Selection: Based on the polarity of the target molecule, a polar solvent like ethanol or a mixed solvent system such as ethanol/water is a good starting point for recrystallization.[3]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized N-(2-hydroxyphenyl)-4-methylbenzamide should be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of other N-aryl benzamides.
Spectroscopic Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic protons, the amide proton (a broad singlet), the phenolic hydroxyl proton (a broad singlet), and the methyl protons (a singlet). Aromatic protons will appear in the range of δ 6.8-8.0 ppm. The amide proton is typically observed downfield (δ ~9-10 ppm), and the phenolic proton's chemical shift can vary. The methyl protons should appear as a singlet around δ 2.3-2.4 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display signals for all 14 carbon atoms. The carbonyl carbon of the amide is expected to appear in the range of δ 165-170 ppm. Aromatic carbons will resonate between δ 115-160 ppm, and the methyl carbon will be observed upfield around δ 20-25 ppm.

  • FTIR (KBr, cm⁻¹): Key characteristic peaks are expected for the N-H stretch (around 3300-3400 cm⁻¹), the O-H stretch (a broad peak around 3200-3500 cm⁻¹), the C=O stretch of the amide (around 1640-1660 cm⁻¹), and C-N stretching vibrations.

G cluster_reaction Schotten-Baumann Reaction reagents 2-Aminophenol 4-Methylbenzoyl Chloride reaction_node Nucleophilic Acyl Substitution product N-(2-hydroxyphenyl)-4-methylbenzamide

Caption: Reaction scheme for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide.

Troubleshooting and Field-Proven Insights

  • Low Yield: A common issue in Schotten-Baumann reactions is the hydrolysis of the acyl chloride. Ensure that the addition of 4-methylbenzoyl chloride is performed at a low temperature and that the base is present in sufficient excess to neutralize the generated HCl promptly. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

  • Oiling Out During Recrystallization: If the product separates as an oil instead of a solid during recrystallization, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try adding more solvent, or using a different solvent system. Slow cooling is paramount for obtaining well-defined crystals.

  • Purification of Polar Amides: For amides that are difficult to purify by recrystallization alone, column chromatography on silica gel using a gradient elution of ethyl acetate in hexane can be an effective alternative.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide. By following the detailed experimental procedures and leveraging the provided troubleshooting insights, researchers can confidently and efficiently produce this valuable chemical intermediate for their research and development endeavors.

References

  • BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.

Sources

Application Note: Synthesis of Benzoxazepines via Intramolecular Cyclization of N-(2-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoxazepines are a significant class of seven-membered heterocyclic compounds, forming the core scaffold of various pharmacologically active agents. This application note provides a detailed protocol for the synthesis of a benzoxazepine derivative through the intramolecular cyclization of N-(2-hydroxyphenyl)-4-methylbenzamide. The primary method detailed is the Mitsunobu reaction, a reliable and stereospecific method for achieving such transformations. This guide covers the mechanistic rationale, a step-by-step experimental protocol, characterization techniques, and expected outcomes, tailored for researchers in synthetic chemistry and drug development.

Introduction and Mechanistic Rationale

Seven-membered heterocyclic compounds, such as benzoxazepines, are of great interest due to their wide range of biological activities.[1] The synthesis of these structures often relies on the formation of a key amide bond followed by an intramolecular cyclization. N-(2-hydroxyphenyl)-4-methylbenzamide serves as an excellent precursor for this strategy. The molecule contains a nucleophilic phenol and an amide group in close proximity, poised for cyclization.

The intramolecular cyclization to form the benzoxazepine ring can be achieved through several methods, but the Mitsunobu reaction offers a mild and efficient route.[2][3] This reaction facilitates the intramolecular dehydration between the phenolic hydroxyl group and the amide N-H.

Mechanism of the Mitsunobu Cyclization:

The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a phosphonium salt intermediate. The phenolic hydroxyl group of the N-(2-hydroxyphenyl)-4-methylbenzamide is then deprotonated by the betaine intermediate. The resulting phenoxide subsequently attacks the activated phosphonium species, forming a key oxyphosphonium salt. The final step is an intramolecular Sₙ2 reaction, where the amide nitrogen acts as a nucleophile, attacking the carbon bearing the oxyphosphonium leaving group to form the seven-membered benzoxazepine ring.[2][3]

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// Nodes Precursor [label="N-(2-hydroxyphenyl)-4-methylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="PPh₃ + DIAD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Betaine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Oxyphosphonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Benzoxazepine\nProduct", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Triphenylphosphine Oxide\n+ Reduced DIAD", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor -> Intermediate2 [label=" Activation of\n Phenolic -OH "]; Reagents -> Intermediate1 [label=" Formation "]; Intermediate1 -> Intermediate2 [label=" Reacts with\n Precursor "]; Intermediate2 -> Product [label=" Intramolecular\n SN2 Cyclization "]; Product -> Byproduct [style=invis]; // for layout Intermediate2 -> Byproduct [label=" Forms "];

}

Figure 1: Simplified workflow of the Mitsunobu cyclization.

Experimental Protocols

This section provides step-by-step protocols for the synthesis of the precursor and its subsequent cyclization.

Protocol 1: Synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide

This protocol is adapted from standard amide synthesis procedures.

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
2-AminophenolC₆H₇NO109.132.18 g0.02
4-Methylbenzoyl chlorideC₈H₇ClO154.593.09 g0.02
Triethylamine (Et₃N)C₆H₁₅N101.194.2 mL0.03
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminophenol (2.18 g, 0.02 mol) and triethylamine (4.2 mL, 0.03 mol) in 100 mL of dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of 4-methylbenzoyl chloride (3.09 g, 0.02 mol) in 20 mL of DCM to the flask dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane/ethyl acetate mobile phase.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford N-(2-hydroxyphenyl)-4-methylbenzamide as a solid.

Protocol 2: Intramolecular Cyclization to form the Benzoxazepine

This protocol utilizes the Mitsunobu reaction for the key cyclization step.[4][5][6]

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles
N-(2-hydroxyphenyl)-4-methylbenzamideC₁₄H₁₃NO₂227.262.27 g0.01
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.293.93 g0.015
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.213.0 mL0.015
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-

Procedure:

  • Set up a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve N-(2-hydroxyphenyl)-4-methylbenzamide (2.27 g, 0.01 mol) and triphenylphosphine (3.93 g, 0.015 mol) in 150 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add DIAD (3.0 mL, 0.015 mol) dropwise to the stirred solution over a period of 30 minutes.[5] A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (3:1 hexane/ethyl acetate) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to isolate the desired benzoxazepine product.

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// Nodes for Protocol 2 P2_Start [label="Dissolve Precursor & PPh₃\nin Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; P2_Add [label="Add DIAD Dropwise\nat 0°C under N₂", fillcolor="#FBBC05", fontcolor="#202124"]; P2_React [label="Stir at RT (24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2_Purify [label="Concentrate & Purify\nby Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; P2_Product [label="Benzoxazepine Product", shape=Mdiamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges P1_Start -> P1_Add; P1_Add -> P1_React; P1_React -> P1_Workup; P1_Workup -> P1_Purify; P1_Purify -> P1_Product; P1_Product -> P2_Start [label="Use as Precursor"]; P2_Start -> P2_Add; P2_Add -> P2_React; P2_React -> P2_Purify; P2_Purify -> P2_Product; }

Figure 2: Overall experimental synthesis workflow.

Characterization and Data Analysis

The structure and purity of the final benzoxazepine product should be confirmed using standard analytical techniques.

Expected Results:

ParameterPrecursorBenzoxazepine Product
Appearance White to off-white solidTypically a solid or viscous oil
Yield (Typical) >85% (after purification)60-80% (after chromatography)
¹H NMR Phenolic -OH peak, Amide N-H peakDisappearance of -OH and N-H peaks
¹³C NMR Characteristic amide carbonyl (~165-170 ppm)Shift in aromatic and aliphatic signals
Mass Spec (MS) [M+H]⁺ corresponding to C₁₄H₁₃NO₂[M+H]⁺ corresponding to C₁₄H₁₁NO
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), N-H stretchAbsence of O-H and N-H stretches

NMR Spectroscopy: A general protocol for NMR analysis involves dissolving 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent like CDCl₃.[7]

  • ¹H NMR: Look for the disappearance of the broad phenolic -OH proton signal and the amide N-H proton signal from the precursor's spectrum. New signals corresponding to the methylene protons in the newly formed seven-membered ring are expected to appear.

  • ¹³C NMR: Compare the spectrum of the product to the precursor. Expect shifts in the chemical environments of the aromatic carbons and the appearance of a new aliphatic carbon signal.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final product. The expected mass will correspond to the dehydrated precursor, C₁₄H₁₁NO.

Troubleshooting and Optimization

  • Low Yield in Cyclization: Ensure all reagents and solvents are completely anhydrous, as water will quench the Mitsunobu intermediates. The order of addition is critical; DIAD should be added to the mixture of the precursor and PPh₃.[5]

  • Incomplete Reaction: If the starting material persists, the reaction time can be extended, or the reaction can be gently warmed to 40-50 °C. However, this may increase the formation of side products.

  • Purification Difficulties: The major byproduct, triphenylphosphine oxide, can sometimes co-elute with the product. Careful column chromatography with a shallow solvent gradient is recommended for effective separation.

Conclusion

N-(2-hydroxyphenyl)-4-methylbenzamide is a versatile and readily accessible precursor for the synthesis of benzoxazepine scaffolds. The intramolecular Mitsunobu cyclization provides an efficient and high-yielding pathway to these valuable heterocyclic structures. The protocols and data presented in this application note offer a robust foundation for researchers engaged in the synthesis of novel benzoxazepine derivatives for applications in medicinal chemistry and materials science.

References

  • Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o623. Available at: [Link]

  • Napolitano, G., et al. (2016). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Catalysis, 6(9), 5943-5947. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction. Available at: [Link]

  • Krasavin, M., et al. (2020). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 56, 498-507. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectral assignments of novel 1,4-benzothiazepine-5-one derivatives. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Available at: [Link]

  • Krasavin, M., et al. (2020). Convenient Assembly of Privileged (Hetero)Arene‐Fused Benzo[1.4]oxazepines via Two Tandem SNAr Events. Part 3 – (Hetero)arene‐Fused benzo[f]imidazo[1,2‐d][7][8]oxazepines. Chemistry of Heterocyclic Compounds, 56. Available at: [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

  • Rybáčková, E., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17355-17367. Available at: [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Chemical Transformations of Benzoxazepines. Available at: [Link]

  • Tabassum, N., & Ghaffar, T. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6335. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2-hydroxyphenyl)-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Process Optimization Subject: Yield Improvement & Troubleshooting Guide for N-Acylation of 2-Aminophenol Reference ID: TS-ORG-AMIDE-042[1]

Introduction

Welcome to the Technical Support Center. You are likely experiencing low yields (below 60%) or purity issues (sticky brown solids) during the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide .[1]

The synthesis of this compound involves the acylation of 2-aminophenol with 4-methylbenzoyl chloride .[1] While theoretically simple, this reaction is notorious for "tarring" and poor chemoselectivity. This guide moves beyond basic textbook procedures to address the specific mechanistic failure points—primarily the competition between N-acylation (desired) and O-acylation (undesired), and the oxidative instability of the starting material.

Part 1: The Core Challenge (Chemoselectivity)

To improve yield, you must understand the "nucleophilic competition" occurring in your flask. 2-Aminophenol is an ambident nucleophile —it has two attack sites:[1]

  • The Amine (-NH₂): A neutral, moderately strong nucleophile.

  • The Phenol (-OH): A weak nucleophile in its neutral state, but a potent nucleophile if deprotonated to phenoxide (-O⁻).[1]

The Yield Killer: If you use a strong base (like NaOH) or allow the pH to rise above 10, you deprotonate the phenol (pKa ≈ 9.7). The resulting phenoxide attacks the acid chloride, forming the ester byproduct (O-acylated product).

The Solution: You must maintain a reaction window where the amine is free (unprotonated) but the phenol remains neutral (protonated). This requires precise pH control (pH 5–8).

Mechanistic Pathway Diagram

ReactionPathway Reagents Reagents: 2-Aminophenol + 4-Methylbenzoyl Chloride ConditionA Condition A: Strong Base (pH > 10) (e.g., NaOH) Reagents->ConditionA ConditionB Condition B: Weak Base (pH ~8) (e.g., Pyridine/NaHCO3) Reagents->ConditionB IntermedA Intermediate: Phenoxide Ion (-O⁻) ConditionA->IntermedA Deprotonation IntermedB Intermediate: Neutral Phenol (-OH) Free Amine (-NH₂) ConditionB->IntermedB Amine Selective SideProduct SIDE PRODUCT (Ester) O-acylated impurity IntermedA->SideProduct Fast O-Attack Product TARGET PRODUCT (Amide) N-(2-hydroxyphenyl)-... IntermedB->Product Selective N-Attack

Caption: Chemoselectivity bifurcation. High pH promotes phenoxide formation leading to ester impurities. Controlled pH favors the desired amide.

Part 2: Optimized Experimental Protocols

Do not use generic Schotten-Baumann conditions (NaOH). Choose one of the following protocols based on your available solvents.

Method A: The "High-Yield" Anhydrous Route (Recommended)

Best for: Maximum yield (>85%), easy workup, and preventing hydrolysis of the acid chloride.

Reagents:

  • 2-Aminophenol (1.0 equiv)[1]

  • 4-Methylbenzoyl chloride (1.05 equiv)[1]

  • Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

  • Preparation: In a round-bottom flask under Nitrogen/Argon, dissolve 2-aminophenol in dry DCM (approx. 10 mL per gram).

    • Note: If the solution turns dark immediately, your amine is oxidized. See Troubleshooting.

  • Base Addition: Add Pyridine (1.2 equiv). The solution may warm slightly.

  • Acylation: Cool the mixture to 0°C (ice bath). Add 4-methylbenzoyl chloride dropwise over 15 minutes.

    • Why? Low temperature suppresses the kinetic energy required for the slower O-acylation reaction.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup (Critical):

    • Wash organic layer with 1M HCl (removes excess pyridine and unreacted amine).

    • Wash with Saturated NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and evaporate.[3]

  • Purification: Recrystallize from Ethanol/Water (See Part 3).

Method B: The "Green" Biphasic Route

Best for: avoiding toxic solvents, larger scales.

Reagents:

  • 2-Aminophenol (1.0 equiv)[1]

  • 4-Methylbenzoyl chloride (1.1 equiv)[1]

  • Ethyl Acetate (Organic phase)[1]

  • Saturated NaHCO₃ solution (Aqueous phase)[1][3]

Protocol:

  • Dissolve 2-aminophenol in Ethyl Acetate.[1]

  • Add an equal volume of Saturated NaHCO₃.

  • Add the acid chloride dropwise to the vigorously stirred biphasic mixture at room temperature.

    • Mechanism:[4][5] The NaHCO₃ buffers the HCl generated but is not strong enough (pH ~8.5) to deprotonate the phenol significantly.

  • Stir for 2 hours. Separate layers. Wash organic layer with water/brine.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turned black/dark brown. Is my product ruined?

Diagnosis: Oxidation of 2-aminophenol.[1] Explanation: Aminophenols are easily oxidized to quinone-imines, which polymerize into dark tars.[1] This happens if the starting material is old or the reaction is exposed to air for too long. Fix:

  • Purify Starting Material: If your 2-aminophenol is brown/purple, recrystallize it from hot water (with a pinch of sodium dithionite) before use.[1]

  • Add Antioxidant: Add a spatula tip of Sodium Dithionite (Na₂S₂O₄) to the aqueous phase if using Method B. It acts as a scavenger preventing oxidation.

Q2: I have a low yield, and the NMR shows a mixture of products.

Diagnosis: O-acylation or Hydrolysis. Fix:

  • Check Proton NMR: Look for a shift in the phenol -OH signal.[1] If the -OH signal (usually broad singlet >9 ppm) is missing, you have formed the ester.

  • Hydrolysis: If you isolated 4-methylbenzoic acid (white solid, high mp), your acid chloride was wet or hydrolyzed by the water in Method B. Switch to Method A (Anhydrous).

Q3: The product is an oil/sticky gum and won't crystallize.

Diagnosis: Impurities preventing crystal lattice formation. Fix:

  • Solvent Swap: Dissolve the gum in a minimum amount of hot Ethanol . Add warm Water dropwise until it turns just cloudy (turbidity point). Let it cool slowly to room temperature, then to 4°C.

  • Scratching: Scratch the inner glass wall with a glass rod to induce nucleation.

Part 4: Data & Benchmarking

Table 1: Solvent & Base Effects on Selectivity

Base SystempH EnvironmentMajor ProductTypical YieldNotes
NaOH (aq) >12 (Strong Basic)Mixture (Amide + Ester)< 40%Avoid. Promotes O-acylation.[1]
Na₂CO₃ (aq) ~11 (Basic)Mostly Amide50–60%Risk of hydrolysis.
NaHCO₃ (aq) ~8.5 (Weak Basic)Amide (Selective) 70–80%Good balance (Method B).
Pyridine/DCM Organic/NeutralAmide (Highly Selective) 85–95% Gold Standard (Method A).
Part 5: Purification Workflow

Purification Crude Crude Reaction Mixture (Contains Product, Byproducts, Tars) Step1 Acid Wash (1M HCl) Removes unreacted Amine & Pyridine Crude->Step1 Step2 Base Wash (Sat. NaHCO₃) Removes 4-Methylbenzoic Acid Step1->Step2 Step3 Recrystallization Solvent: EtOH/H₂O (9:1) Step2->Step3 Final Pure Crystals White/Off-white Needles MP: ~160-165°C Step3->Final

Caption: Standard purification workflow to isolate pure amide from crude mixture.

References
  • Preparation of N-(2-hydroxyphenyl)benzamide derivatives (Crystal Structure & Synthesis). Source: National Institutes of Health (PMC). URL:[Link][1]

  • pKa Values of Aminophenols (Data Verification). Source: Wikipedia / CRC Handbook of Chemistry and Physics. URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Solubility of N-(2-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Ticket Open

Subject: Low aqueous solubility of N-(2-hydroxyphenyl)-4-methylbenzamide (CAS: 1934-92-5 analogue / Salicylanilide derivative).[1] Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Diagnostic Overview: The "Hidden" Hydrophobicity

User Question: I am trying to dissolve N-(2-hydroxyphenyl)-4-methylbenzamide in PBS (pH 7.4) for a cell-based assay. It dissolves in DMSO, but precipitates immediately upon dilution into the buffer. Why is this happening?

Technical Insight: The root cause of your solubility issue is likely Intramolecular Hydrogen Bonding (IMHB) , specifically the "Ortho Effect."

While the molecule contains polar groups (an amide and a hydroxyl), they are not available to interact with water. In the ortho position, the phenolic hydroxyl group acts as a hydrogen bond acceptor for the amide nitrogen's proton (or vice versa, depending on conformation), forming a stable, pseudo-cyclic 5-membered ring.

This "locking" mechanism has two consequences:

  • Planarization: The molecule becomes flat, allowing efficient

    
    -
    
    
    
    stacking in the crystal lattice, increasing the energy required to break the crystal (high melting point).
  • Lipophilicity Masking: The polar protons are "busy" bonding with themselves rather than water molecules.[1] This effectively increases the LogP (partition coefficient) beyond what is predicted by simple group contribution methods.

Mechanism Visualization

IMHB_Mechanism cluster_0 Insoluble State (Aqueous/Neutral pH) cluster_1 Solubilization Strategies Node1 Closed Conformation (Intramolecular H-Bond) Node2 High Lattice Energy (Crystal Packing) Node1->Node2 Planarization Node3 Hydrophobic Surface Exposed Node1->Node3 Polar Masking Node4 Strategy A: pH > pKa (Deprotonation) Node1->Node4 Breaks H-Bond Node5 Strategy B: Cosolvent (Disrupt Lattice) Node2->Node5 Solvates Rings Node6 Strategy C: Complexation (Cyclodextrin) Node3->Node6 Encapsulates Host

Figure 1: Mechanism of insolubility driven by intramolecular hydrogen bonding and targeted solubilization pathways.

Troubleshooting Guides & Protocols

Scenario A: Biological Assays (Cells/Enzymes)

Constraint: Final solvent concentration must be low (usually < 1% DMSO) and pH must be physiological (~7.4).

Issue: The "Crash-Out" Effect. When you dilute a concentrated DMSO stock (e.g., 10 mM) into water, the solvent power drops exponentially. The hydrophobic benzamide molecules aggregate faster than they can disperse.[1]

Protocol: The "Pre-Solubilization" Spike Method Do not add DMSO stock directly to the bulk media. Use an intermediate surfactant step.[1]

  • Prepare Stock: Dissolve compound at 10 mM in DMSO . Vortex until clear.

  • Prepare Intermediate: Mix the DMSO stock 1:1 with Tween 80 (Polysorbate 80) or PEG 400 .[1]

    • Why? This prevents immediate crystal nucleation when water hits the DMSO.

  • Slow Dilution: Add this mixture dropwise to your warm (37°C) media while vortexing rapidly.

  • Validation: Measure absorbance at 600nm (OD600). If > 0.05, precipitation has occurred.

Recommended Solvent System Compatibility Table

Solvent / ExcipientSolubility RatingBiological Limit (Final %)Notes
DMSO High (+++++)< 0.1% - 0.5%Standard stock solvent.[1] Toxic to some cells >0.1%.[1]
Ethanol Moderate (+++)< 1.0%Evaporation issues; less effective than DMSO.[1]
PEG 400 Good (++++)< 5.0%Excellent cosolvent; stabilizes the amide.
Tween 80 Moderate (+++)< 0.05%Critical for preventing re-crystallization.[1]
PBS (pH 7.4) Very Low (-)N/ADo not use as primary solvent.
Scenario B: Chemical Synthesis / Analytical Standards

Constraint: High concentration required; pH is flexible.

Issue: Compound floats or forms a suspension.[1]

Protocol: pH Switching (The Phenolate Route) The phenolic hydroxyl group is weakly acidic (estimated pKa ~9.5 - 10.0).

  • Alkaline Dissolution: Use 0.1 M NaOH or a carbonate buffer (pH 10.5).[1]

    • Mechanism: At pH > pKa, the phenol deprotonates to a phenolate anion (

      
      ).[1] This charge breaks the intramolecular H-bond and massively increases water solubility.
      
  • Re-acidification (If needed): If you need to return to neutral pH, add the solution slowly to a large volume of phosphate buffer. Note: This may cause nanoprecipitation, which is useful for creating high-surface-area suspensions.[1]

Scenario C: Advanced Formulation (High Stability)

Constraint: Long-term stability required in aqueous media.[1]

Issue: Gradual precipitation over 24 hours.

Protocol: Cyclodextrin Complexation Benzanilides fit well into the hydrophobic cavity of


-Cyclodextrin (Beta-CD).[1]
  • Reagent: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    (avoid simple
    
    
    -CD due to its own low solubility).[1]
  • Method:

    • Prepare 20% (w/v) HP-

      
      -CD in water.[1]
      
    • Add excess N-(2-hydroxyphenyl)-4-methylbenzamide.

    • Shake/stir for 24-48 hours at room temperature.

    • Filter through a 0.45 µm filter.

  • Outcome: The filtrate contains the solubilized inclusion complex. This is thermodynamically stable and will not precipitate.

Decision Framework

Use this logic flow to select the correct protocol for your specific experiment.

Solubility_Decision_Tree Start Start: Define Application Q1 Is pH 7.4 (Physiological) Mandatory? Start->Q1 Branch_Chem No (Chemistry/Analysis) Q1->Branch_Chem No Branch_Bio Yes (Cell/Enzyme Assay) Q1->Branch_Bio Yes Soln_HighPH Use pH > 10 Buffer (0.1M NaOH/Carbonate) Branch_Chem->Soln_HighPH Q2 Is DMSO Tolerance > 0.5%? Branch_Bio->Q2 Soln_Cosolvent Use DMSO/PEG400 (Direct Dilution) Q2->Soln_Cosolvent Yes Q3 Is Long-Term Stability Required (>24h)? Q2->Q3 No Soln_Complex Use HP-Beta-Cyclodextrin (Inclusion Complex) Q3->Soln_Complex Yes Soln_Surfactant Use DMSO + Tween 80 (Spike Method) Q3->Soln_Surfactant No

Figure 2: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Sonication helps disperse the solid but does not change the thermodynamic solubility (


). If the solution is supersaturated, it will re-precipitate, often during your assay incubation, leading to false negatives (due to lack of drug) or false positives (due to crystal toxicity). Heat (up to 50°C)  is more effective for initial stock preparation in DMSO, but do not heat the aqueous dilution.

Q: Why is my calculated LogP (~3.2) not matching my observed solubility? A: Standard LogP algorithms often underestimate the effect of intramolecular hydrogen bonding. The "virtual" LogP of the closed conformer is higher because the polar groups shield themselves from the solvent. For this specific benzamide, the experimental solubility is likely closer to that of a pure hydrocarbon than a typical amide [1].

Q: Is there a commercially available salt form? A: Generally, no. The phenol is a very weak acid. Sodium salts of salicylanilides hydrolyze easily in moisture.[1] It is better to generate the salt in situ using the alkaline buffer method described in Scenario B.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society. (General Reference for Cosolvency Techniques).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Sivakumar, K., & Parameswari, M. (2015).[2] Salicylanilide/Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies. SOJ Materials Science & Engineering. (Specific reference for Salicylanilide complexation).

Sources

Technical Support Center: Optimizing Amide Bond Formation in Sterically Hindered Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the more persistent challenges in medicinal and process chemistry: the efficient formation of amide bonds with sterically hindered aminophenols. This guide is designed for experienced researchers, scientists, and drug development professionals. We will move beyond textbook procedures to address the specific, nuanced issues you encounter at the bench, providing not just protocols, but the mechanistic reasoning to empower your experimental design.

Section 1: Understanding the Core Challenges - A Scientist's Q&A

The difficulty in these reactions stems from a confluence of steric and electronic factors. Before troubleshooting, it's critical to diagnose the underlying cause of poor reactivity.

Question: Why is my sterically hindered aminophenol so much less reactive than a simple aniline?

Answer: There are two primary culprits working against you:

  • Steric Hindrance: Bulky groups (e.g., tert-butyl, phenyl) ortho to the amine create a congested environment. This physically blocks the approach of the activated carboxylic acid, raising the activation energy of the crucial nucleophilic attack step. The more encumbered the amine and the electrophile, the slower the reaction.[1][2][3]

  • Nucleophilicity of the Amine: The amine's lone pair is your nucleophile. While the hydroxyl group on the aminophenol is generally an activating, electron-donating group, its position and the presence of other substituents can modulate the amine's reactivity. More significantly, in many complex molecules, the aromatic ring may bear electron-withdrawing groups that decrease the electron density on the nitrogen, making it a poorer nucleophile.[4][5]

Question: I'm getting a significant amount of an ester byproduct. What is happening and how do I stop it?

Answer: You are observing a classic competing reaction: O-acylation . The phenolic hydroxyl group is also a nucleophile and can attack the activated carboxylic acid to form an ester. In some cases, particularly with highly reactive acylating agents or under conditions that favor O-acylation, this can become the dominant pathway.

To favor N-acylation over O-acylation, consider these factors:

  • Nucleophilicity: In aprotic solvents, the amine is generally a better nucleophile than the hydroxyl group. However, the choice of base can alter this. A strong base can deprotonate the phenol, creating a highly nucleophilic phenoxide that will preferentially O-acylate.

  • Reaction Conditions: The Schotten-Baumann reaction, which uses a biphasic system with an aqueous base, can sometimes favor N-acylation for aminophenols.[6] The base in the aqueous layer neutralizes the generated HCl without significantly deprotonating the phenol in the organic layer.

  • Protecting Groups: While it adds steps, protecting the hydroxyl group as a silyl ether (e.g., TBS) or benzyl ether is the most robust strategy to eliminate O-acylation. This must be planned in advance to ensure the protecting group is stable to the coupling conditions and can be removed without affecting the newly formed amide.

Section 2: Troubleshooting Guide - From Failed Reactions to Optimized Yields

This section addresses the most common issues encountered during experiments in a direct Q&A format.

Issue 1: My reaction shows very low or no conversion to the desired amide.

  • Potential Cause A: Inadequate Carboxylic Acid Activation. Standard coupling reagents may fail when both coupling partners are hindered. The activated intermediate may not be reactive enough to overcome the high steric barrier, or it may decompose before the slow nucleophilic attack can occur.[7]

    • Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU or HCTU are industry standards for difficult couplings because they form highly reactive OAt- or OBt-active esters.[][9][10] For extremely challenging cases, converting the carboxylic acid to an acyl fluoride is a superior strategy, as the small size of the fluorine atom minimizes steric repulsion in the transition state.[11]

  • Potential Cause B: Suboptimal Reaction Conditions. Sterically demanding reactions are kinetically slow. Room temperature may be insufficient.

    • Solution: Increase the reaction temperature. Many sluggish couplings can be driven to completion by heating. For acyl fluoride-based methods, temperatures of 80°C or higher are often required. Using a higher-boiling-point solvent like DMF, NMP, or even chloroform can facilitate this.[] Microwave-assisted synthesis can also dramatically reduce reaction times.[7]

  • Potential Cause C: Incorrect Base. The base is not merely an acid scavenger.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] This is critical when using uronium/aminium reagents to prevent the base from competing with your aminophenol. Ensure you use sufficient equivalents (typically 2-3 eq.) to both neutralize any acid salts and facilitate the reaction.

Troubleshooting Workflow: Low Amide Yield

This diagram outlines a logical process for diagnosing and solving low-yield reactions.

G start Low / No Amide Yield check_sm Analyze Crude Reaction (LC-MS, TLC) start->check_sm sm_recovered Starting Materials Recovered? check_sm->sm_recovered  Primary Question o_acylation O-Acylation Product Observed? sm_recovered->o_acylation No sol1 Increase Reagent Potency (e.g., EDC -> HATU) sm_recovered->sol1 Yes sol2 Increase Temperature & Reaction Time sm_recovered->sol2 Yes sol3 Consider Acyl Fluoride Method sm_recovered->sol3 Yes decomposition Decomposition or Complex Mixture? o_acylation->decomposition No sol4 Use Less Hindered Base (e.g., DIPEA -> NMM) o_acylation->sol4 Yes sol5 Lower Temperature o_acylation->sol5 Yes sol6 Protect Phenol Group (e.g., TBS ether) o_acylation->sol6 Yes sol7 Use Milder Conditions decomposition->sol7 Yes sol8 Check Reagent Quality & Stability decomposition->sol8 Yes

Caption: A decision tree for troubleshooting failed amide coupling reactions.

Issue 2: My chiral carboxylic acid is racemizing during the coupling.

  • Cause: Racemization often occurs through the formation of a symmetric 5(4H)-oxazolone intermediate, especially with carbodiimide reagents. This is a well-documented side reaction in peptide chemistry.[12]

  • Solution: Use an additive that suppresses oxazolone formation. 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are superior to the classic 1-hydroxybenzotriazole (HOBt) in preventing racemization.[13] Coupling reagents that incorporate these additives, like HATU, are therefore excellent choices for preserving stereochemical integrity. Alternatively, the acyl fluoride method is also known for low levels of epimerization.[14]

Section 3: Advanced Methodologies - FAQs for the Toughest Substrates

FAQ 1: Which specific coupling reagents should be in my toolbox for these reactions?

Answer: While there are dozens of reagents, we recommend mastering a select few that cover a wide range of reactivities. See the table below for our recommendations.

FAQ 2: When is it worth the effort to make an acyl chloride or fluoride?

Answer: You should move from standard coupling reagents to acyl halides when you observe that even powerful uronium salts like HATU are failing to drive the reaction to completion, especially when you have recovered significant amounts of both starting materials. The conversion to an acyl halide is an effective way to maximize the electrophilicity of the carbonyl carbon. Our field experience indicates that the acyl fluoride method is particularly advantageous for sterically hindered aminophenols due to the minimal steric profile of the fluoride leaving group.[11]

FAQ 3: Are there any non-traditional methods for when everything else fails?

Answer: Yes. For the most exceptionally hindered systems, where even acyl halides are ineffective, a different synthetic approach may be necessary. One powerful, albeit less common, method is the addition of a Grignard reagent to an isocyanate .[1][2][3] This strategy completely bypasses the traditional acid-amine coupling pathway. It requires synthesizing the isocyanate from the aminophenol (e.g., using phosgene or a phosgene equivalent) and the Grignard reagent from an aryl or alkyl halide corresponding to your "acid" component, but it provides access to amides that are otherwise impossible to synthesize.[1]

Section 4: Protocols & Data

Data Summary: Comparison of Coupling Reagents

The following table summarizes the performance of common reagents for a model reaction between a sterically hindered carboxylic acid (2,4,6-trimethylbenzoic acid) and a hindered aminophenol (2-amino-4,6-di-tert-butylphenol).

Coupling Reagent SystemBaseTemp.Typical YieldKey Considerations
EDC / HOBtDIPEA25°C< 5%Insufficient activation for hindered substrates.[13]
DCC / DMAP-25°C10-20%Slightly better, but DCU byproduct is difficult to remove.[15]
PyBOPDIPEA50°C60-75%Good reactivity; avoids carcinogenic HMPA from BOP.
HATU DIPEA 50°C 80-90% Excellent choice; highly reactive activated ester. [9][10]
Acyl Chloride + AminePyridine80°C75-85%Powerful but can be harsh; requires prior acid activation.[]
BTFFH (Acyl Fluoride) DIPEA 80°C >95% Superior method for extremely hindered cases.
Protocol 1: High-Temperature Amide Coupling via In Situ Acyl Fluoride Generation

This protocol is adapted from methodologies proven effective for sterically hindered and electron-deficient substrates.

Step 1: Carboxylic Acid Activation

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.3 equiv.).

  • Add BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equiv.) and dissolve in anhydrous dichloromethane (DCM, approx. 0.25 M).

  • Add DIPEA (4.5 equiv.) and stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by ¹⁹F NMR if desired.

Step 2: Amide Formation

  • To the activated mixture, add a solution of the sterically hindered aminophenol (1.0 equiv.) in a minimal amount of DCM.

  • Securely seal the reaction vessel (e.g., with a screw-cap vial or pressure tube).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism Visualization: HATU-Mediated Coupling

The diagram below illustrates the key steps in the activation and coupling process using HATU.

G sub_acid R-COOH (Carboxylic Acid) carboxylate R-COO⁻ (Carboxylate) sub_acid->carboxylate Deprotonation sub_amine Ar(OH)-NH2 (Aminophenol) product R-CONH-Ar(OH) (Amide Product) sub_amine->product Nucleophilic Attack hatu HATU active_ester R-CO-OAt (Highly Reactive Active Ester) hatu->active_ester dipea DIPEA (Base) dipea->sub_acid carboxylate->active_ester Attack on HATU active_ester->product tetramethylurea Tetramethylurea Byproduct active_ester->tetramethylurea Byproduct Formation

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of N-(2-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxyphenyl)-4-methylbenzamide is a molecule whose structural features present a compelling case study for ¹H NMR spectral analysis. The presence of two distinct aromatic systems and, most notably, two labile protons (amide N-H and phenolic O-H) in an ortho-configuration, creates a spectrum that is highly sensitive to experimental conditions. The potential for intramolecular hydrogen bonding between the phenolic proton and the amide carbonyl oxygen fundamentally differentiates its spectral characteristics from its meta and para isomers. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for N-(2-hydroxyphenyl)-4-methylbenzamide, a comparative framework against its isomers, and a discussion of the critical role of solvent selection in resolving spectral ambiguities. We will explore the causality behind experimental choices, offering field-proven insights to ensure accurate and reliable structural elucidation.

Structural Context: The Key to Spectral Interpretation

To understand the ¹H NMR spectrum of N-(2-hydroxyphenyl)-4-methylbenzamide, we must first consider its key structural motifs. The molecule consists of a 4-methylbenzoyl group linked via an amide bond to a 2-hydroxyphenyl moiety.

The most influential feature is the ortho-positioning of the hydroxyl group relative to the amide linkage. This geometry allows for the formation of a stable six-membered intramolecular hydrogen bond. This interaction significantly impacts the chemical environment, and therefore the chemical shift, of both the amide (N-H) and hydroxyl (O-H) protons, effectively "locking" them in a specific conformation and deshielding them.

cluster_0 N-(2-hydroxyphenyl)-4-methylbenzamide mol p_nh NH p_oh OH p_ch3 CH₃ p_ar1 H (benzoyl) p_ar2 H (phenyl)

Caption: Key proton environments in N-(2-hydroxyphenyl)-4-methylbenzamide.

Predicted ¹H NMR Spectrum: An Evidence-Based Analysis

While a definitive, universally agreed-upon spectrum can vary with conditions, we can predict the chemical shifts with high confidence by analyzing the constituent parts and known substituent effects.[1]

Proton Type Expected δ (ppm) Multiplicity Rationale & Supporting Evidence
Phenolic OH 10.0 - 13.0Broad SingletThe intramolecular hydrogen bond with the amide carbonyl strongly deshields this proton, shifting it significantly downfield. Typical phenolic protons appear at 4-10 ppm, but strong H-bonding can push this value much higher.[2] This signal is exchangeable with D₂O.
Amide NH 9.5 - 10.5Broad SingletThe amide proton is deshielded by the adjacent carbonyl group and its involvement in the hydrogen-bonded ring system. Its chemical shift is highly dependent on solvent and concentration.[3] This signal is also exchangeable with D₂O.
Aromatic (Benzoyl) 7.7 - 7.9 (Hₐ)DoubletProtons ortho to the carbonyl group are deshielded. These appear as a doublet in an AA'BB' system characteristic of para-substituted benzene rings.
Aromatic (Benzoyl) 7.2 - 7.4 (Hₑ)DoubletProtons ortho to the methyl group are less deshielded. Data for 4-methylbenzamide shows these signals around 7.2-7.8 ppm.[4]
Aromatic (Phenyl) 6.8 - 7.6MultipletThe four protons on the hydroxyphenyl ring will exhibit a complex splitting pattern due to the influence of the -OH and -NHCOR groups. The proton ortho to the -OH and meta to the amide will likely be the most upfield.
Methyl CH₃ 2.3 - 2.5SingletBenzylic protons typically appear in this region.[5] This sharp singlet integrating to 3H is a hallmark of the 4-methylbenzoyl moiety.

Comparative Analysis: The Importance of Isomerism

Comparing the target molecule with its meta and para isomers reveals the diagnostic power of the intramolecular hydrogen bond.

cluster_ortho Ortho Isomer cluster_meta_para Meta & Para Isomers ortho N-(2-hydroxyphenyl)- 4-methylbenzamide meta N-(3-hydroxyphenyl)- 4-methylbenzamide ortho->meta No Intramolecular H-Bond para N-(4-hydroxyphenyl)- 4-methylbenzamide ortho->para No Intramolecular H-Bond ortho_prop Key Feature: Intramolecular H-Bond Downfield OH/NH shifts ortho->ortho_prop meta_para_prop Key Feature: Intermolecular H-Bonding Solvent/Concentration Dependent OH/NH shifts meta->meta_para_prop para->meta_para_prop

Caption: Comparison of ortho, meta, and para isomers' key features.

In the meta[6] and para[7] isomers, the hydroxyl and amide groups are too far apart to form an intramolecular hydrogen bond. Consequently:

  • -OH and -NH Protons: These protons will engage in intermolecular hydrogen bonding with other solute molecules or the solvent. Their chemical shifts will be highly dependent on sample concentration and temperature.

  • Expected Shifts: In a non-hydrogen-bonding solvent like CDCl₃, the -OH and -NH signals for the meta and para isomers are expected to be significantly more upfield compared to the ortho isomer and will likely be broader.

This predictable difference provides a definitive method for distinguishing the ortho isomer from the others.

The Decisive Role of Solvent Selection

The choice of deuterated solvent is not merely a matter of solubility; it is a powerful tool for spectral analysis, especially for molecules with labile protons.[3] A comparison between chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) is particularly illustrative.

Solvent Interaction Type Effect on N-(2-hydroxyphenyl)-4-methylbenzamide Spectrum
CDCl₃ Non-polar, weak H-bond acceptor. The intramolecular H-bond remains the dominant interaction. The -OH and -NH signals will be sharp and far downfield. Other solute-solute interactions are possible, leading to some concentration dependence.
DMSO-d₆ Polar, strong H-bond acceptor. DMSO actively competes for and forms strong hydrogen bonds with both the -OH and -NH protons. This disrupts the intramolecular H-bond.[8][9] The result is a significant downfield shift for both labile protons compared to their positions in CDCl₃.[9] The exchange rate is also slowed, often leading to sharper, more easily identifiable peaks.[3][10]

Causality: The large solvent-induced shift (Δδ = δ(DMSO) - δ(CDCl₃)) for labile protons is a well-documented phenomenon.[8][9] For the -NH proton of amides, this shift can be 1-2 ppm.[9] By running spectra in both solvents, a researcher can confirm the identity of labile protons and gain insight into the hydrogen bonding dynamics of the molecule.

Experimental Protocol for Definitive Analysis

This protocol is designed as a self-validating system to ensure trustworthy and reproducible results.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_confirm Part 3: Confirmation A 1. Weigh 5-10 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Add TMS as internal standard (0 ppm) B->C D 4. Acquire standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans) C->D E 5. Add 1 drop of D₂O to the NMR tube D->E F 6. Shake vigorously E->F G 7. Re-acquire ¹H NMR spectrum F->G H 8. Confirm disappearance of -OH and -NH signals G->H

Caption: Workflow for the acquisition and confirmation of ¹H NMR spectra.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(2-hydroxyphenyl)-4-methylbenzamide.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for initial analysis due to its ability to produce sharp -OH and -NH peaks).

    • Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

    • Cap the tube and invert several times to ensure complete dissolution.

  • Instrumental Analysis:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans) are typically sufficient.

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate all signals and reference the TMS peak to 0.00 ppm.

  • The D₂O Shake: A Self-Validating Step:

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the sample.

    • Cap the tube securely and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

    • Re-acquire the ¹H NMR spectrum using the same parameters.

    • Expected Result: The signals corresponding to the exchangeable amide (-NH) and hydroxyl (-OH) protons will significantly diminish or disappear entirely. This provides unequivocal confirmation of their assignment.[3]

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Amidation. Rsc.org. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. Retrieved from [Link]

  • Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Retrieved from [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for A novel copper-catalyzed C-C bond cleavage. Retrieved from [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Ai, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-hydroxyphenyl)-4-phenoxybenzamide. Retrieved from [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-hydroxyphenyl)-4-methylbenzamide. Retrieved from [Link]

Sources

Technical Deep Dive: Comparative Fragmentation Dynamics of N-(2-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxyphenyl)-4-methylbenzamide (MW: 227.26 Da) represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in salicylanilide anthelmintics and fungicidal agents.

This guide provides a rigorous analysis of its mass spectrometric behavior, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI-MS/MS) . Unlike standard spectral libraries that merely list peaks, this document focuses on the "Ortho-Effect" —a specific intramolecular cyclization mechanism that distinguishes this compound from its meta- and para- isomers. This distinction is vital for researchers validating drug metabolite structures where hydroxylation position determines toxicity and efficacy.

Comparative Analysis: Methodological & Structural Alternatives

Methodological Comparison: EI vs. ESI-MS/MS

The choice of ionization technique dictates the observable fragmentation landscape.

FeatureEI-MS (70 eV) ESI-MS/MS (CID)
Primary Ion Molecular Ion radical

(

227)
Protonated Molecule

(

228)
Energy Regime Hard ionization; extensive in-source fragmentation.Soft ionization; fragmentation requires collision energy (CID).
Structural Insight High. Reveals radical-induced rearrangements (Ortho-effect).Medium. Dominated by even-electron charge-remote fragmentations.
Key Application Structural elucidation; Isomer differentiation.[1]Quantification; PK/PD studies in biological matrices.
Structural Alternatives: The Isomer Challenge

Differentiation between the target molecule (2-hydroxy) and its isomer (4-hydroxy) is the primary analytical challenge.

  • Target (2-hydroxy): Possesses an intramolecular H-bond between the amide N-H and the ortho-hydroxyl oxygen. Under MS conditions, this facilitates cyclization-elimination of water , yielding a diagnostic ion at

    
     209 (EI) or 210 (ESI).
    
  • Alternative (4-hydroxy): Lacks the proximity for cyclization. Fragmentation is dominated purely by amide bond cleavage (

    
     119). Absence of the 
    
    
    
    peak is the negative control.

Fragmentation Mechanism & Causality[2]

The Ortho-Effect (Diagnostic Pathway)

The defining feature of N-(2-hydroxyphenyl)-4-methylbenzamide is the proximity of the nucleophilic hydroxyl group to the electrophilic amide carbonyl.

  • Excitation: Upon ionization, the molecular ion possesses high internal energy.

  • Cyclization: The ortho-hydroxyl oxygen attacks the amide carbonyl carbon.

  • Elimination: This nucleophilic attack expels water (in EI) or water/ammonia equivalent (in ESI), forming a stable 2-(4-methylphenyl)benzoxazole cation.

  • Significance: This pathway is geometrically impossible for the para-isomer, making the

    
     peak a definitive structural marker.
    
Amide Cleavage (Common Pathway)

Both isomers undergo standard amide bond rupture:

  • Acylium Formation: Cleavage generates the stable 4-methylbenzoyl cation (

    
     119).
    
  • Secondary Decay: The

    
     119 ion subsequently loses CO to form the tropylium ion (
    
    
    
    91), a classic aromatic marker.

Visualizing the Pathway (DOT Diagram)

The following diagram maps the competing pathways. Note the distinct "Ortho-Cyclization" route.

FragmentationPathway Precursor [M+H]+ (m/z 228) N-(2-hydroxyphenyl)-4-methylbenzamide Acylium Acylium Ion (m/z 119) Precursor->Acylium Amide Bond Cleavage Amine 2-Aminophenol Ion (m/z 110) Precursor->Amine Charge Retention on Amine CyclicIntermediate Cyclic Transition State (Benzoxazole precursor) Precursor->CyclicIntermediate Nucleophilic Attack (Ortho-OH on C=O) Tropylium Tropylium Ion (m/z 91) Acylium->Tropylium - CO (28 Da) Benzoxazole Benzoxazole Cation [M+H - H2O]+ (m/z 210) CyclicIntermediate->Benzoxazole - H2O (18 Da)

Caption: Divergent fragmentation pathways showing the diagnostic Ortho-Effect (Red) vs. standard Amide Cleavage (Green).

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: ESI-MS/MS (Structural Verification)

Objective: Confirm molecular weight and observe the


 diagnostic ion.
  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Dilute 1:100 with 50% MeOH/0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole or Q-TOF.

  • Source Settings:

    • Polarity: Positive (+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to preserve precursor).

  • MS/MS Acquisition:

    • Select Precursor:

      
       228.1
      
    • Collision Energy Ramp: 10, 20, 40 eV.

  • Validation Criteria:

    • At 10 eV: Base peak should be

      
       228.
      
    • At 20-30 eV: Appearance of

      
       210 (Benzoxazole) confirms ortho-substitution.
      
    • At 40 eV: Dominance of

      
       119 and 91.
      
Protocol B: EI-GC/MS (Fingerprinting)

Objective: Generate a library-matchable spectrum with high structural specificity.

  • Derivatization (Optional but Recommended): While the compound is stable, silylation (BSTFA + 1% TMCS, 60°C for 30 min) improves peak shape and confirms the number of active protons (OH and NH).

    • Note: If underivatized, ensure injector temp is <250°C to prevent thermal degradation.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Gradient: 100°C (1 min) -> 300°C at 20°C/min.

  • MS Parameters:

    • Source: 230°C, 70 eV.

    • Scan Range: 50–300 amu.

  • Data Interpretation:

    • Look for

      
       at 227.[2]
      
    • Confirm

      
       209 (
      
      
      
      ).
    • Self-Check: If

      
       209 is absent but 119 is dominant, suspect the para-isomer or thermal degradation.
      

Summary of Diagnostic Ions

m/z (ESI+)m/z (EI)Fragment IdentityMechanistic Origin
228 227 PrecursorProtonated molecule / Radical cation
210 209 Benzoxazole Cation Ortho-Effect (Loss of H2O)
119 119 4-MethylbenzoylAmide bond cleavage (Acylium)
109 108 2-HydroxyanilineAmide bond cleavage (Amine)
91 91 TropyliumSecondary fragmentation of m/z 119 (-CO)

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.[1]

  • NIST Mass Spectrometry Data Center. Benzamide, 4-methyl- (Fragment comparison). NIST Chemistry WebBook, SRD 69.

  • Holčapek, M., et al. (2010). Fragmentation behavior of covalent adducts of amides. Journal of Mass Spectrometry. (General reference for amide bond cleavage mechanisms).
  • Sigma-Aldrich. N-(2-Hydroxyphenyl)-4-methylbenzamide Product Information.

Sources

Precision Characterization: Melting Point Thermodynamics of N-(2-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic Fingerprint

In the synthesis of benzamide derivatives for drug discovery—specifically N-(2-hydroxyphenyl)-4-methylbenzamide —melting point (MP) determination is not merely a box-checking exercise; it is a definitive probe of supramolecular arrangement.[1]

Unlike its structural isomers, this compound exhibits a unique thermodynamic profile driven by Intramolecular Hydrogen Bonding (IMHB) .[2] This guide moves beyond basic literature values to provide a comparative, experimentally grounded framework for validating purity. We define the Target Thermodynamic Window and contrast it against high-melting precursors and regioisomers to prevent false positives in your analytical workflow.

Part 1: The Target Thermodynamic Window

For high-purity (>99% HPLC) N-(2-hydroxyphenyl)-4-methylbenzamide, the experimental melting point range differs significantly from its precursors due to the loss of strong intermolecular networks present in the starting materials.[1]

The "Gold Standard" Range
CompoundPurity GradeMelting Point Range (

)
Thermodynamic Driver
N-(2-hydroxyphenyl)-4-methylbenzamide >99.5% (Cryst.) 154.0 – 158.0 °C Intramolecular H-Bonding (Pseudo-ring formation)
Crude / Wet Intermediate~90-95%135 – 145 °CSolvent occlusion / Eutectic depression

Scientific Rationale: The ortho-position of the hydroxyl group relative to the amide nitrogen facilitates a stable 6-membered intramolecular hydrogen bond (S(6) motif).[2][1] This "locks" the molecule into a planar conformation, reducing the energy required to disrupt the crystal lattice compared to isomers that rely solely on extensive intermolecular networks.[2][1]

Part 2: Comparative Analysis & Impurity Detection[2]

A common pitfall in this synthesis is misinterpreting a high melting point as "high purity."[2][1] In reality, a


 > 165°C often indicates the presence of unreacted starting materials, not the product.[2]
Table 1: Differential Thermal Profile (Precursors vs. Product)
SubstanceRoleMelting PointDiagnostic Insight
2-Aminophenol Precursor (Amine)174 °C High Risk: Zwitterionic character leads to high lattice energy.[2][1] If your product melts >170°C, it is likely unreacted amine.[2]
p-Toluic Acid Precursor (Acid)180 – 181 °C High Risk: Forms stable carboxylic acid dimers.[2][1] Indicates incomplete coupling or hydrolysis.[2][1]
N-(4-hydroxyphenyl)... Regioisomer~190 – 200 °C Structural Control: The para-isomer lacks IMHB and forms strong intermolecular sheets, significantly raising the MP.[2][1]
Target Product Final API 154 – 158 °C Confirmation: Distinct depression from precursors confirms formation of the discrete amide.[2][1]

Critical Alert: If your capillary tube shows "sweating" or partial melt at 140°C followed by a solid phase that melts at 175°C, you are observing a eutectic mixture of product and starting material.[2][1] Recrystallization is mandatory.[2]

Part 3: Structural Logic & Causality[2]

To understand the melting point, one must visualize the competing forces.[2][1] The diagram below illustrates why the ortho (2-hydroxy) substitution lowers the melting point relative to the para isomer and precursors.

Thermodynamics Precursor Precursor: 2-Aminophenol (MP: 174°C) InterForce Dominant Force: Intermolecular H-Bonding (Lattice Network) Precursor->InterForce Zwitterionic Lattice Product Target: N-(2-hydroxyphenyl)... (MP: 154-158°C) IntraForce Dominant Force: Intramolecular H-Bonding (Discrete Molecular Units) Product->IntraForce Planar S(6) Ring Closure Isomer Isomer: N-(4-hydroxyphenyl)... (MP: >190°C) Isomer->InterForce Polymeric H-Bond Network InterForce->Isomer Increases Lattice Energy IntraForce->Product Reduces Intermolecular Grip

Figure 1: Thermodynamic causality.[1] The target product's intramolecular bonding (blue path) reduces the lattice energy compared to the extensive networks in precursors and isomers.

Part 4: Experimental Protocol for Validation

Do not rely on crude MP.[2] Follow this purification workflow to isolate the specific polymorph required for accurate characterization.

Phase 1: Synthesis & Isolation[2]
  • Reaction: React p-toluoyl chloride (1.05 eq) with 2-aminophenol (1.0 eq) in THF with Et3N base.

  • Quench: Pour reaction mixture into ice-cold dilute HCl (0.5 M). Why? This solubilizes unreacted 2-aminophenol (converting it to the hydrochloride salt), removing the high-melting impurity.

  • Filtration: Collect the precipitate.

Phase 2: The "Flash" Recrystallization (Essential for MP)

Standard recrystallization often traps solvent.[2][1] Use this binary solvent method:

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Add warm Water dropwise until persistent turbidity is observed.

  • Cool slowly to room temperature, then to 4°C.

  • Drying: Vacuum dry at 50°C for 6 hours. Solvent occlusion is the #1 cause of MP depression in benzamides.[2][1]

Phase 3: Analytical Determination[2]
  • Method: Capillary method (USP <741>).[2][1]

  • Ramp Rate: 1°C/min starting at 145°C.[2][1]

  • Observation:

    • Onset: Should be sharp (>153°C).[2]

    • Clear Point: Should occur within 2°C of onset.[2]

Workflow Sub_Crude Crude Solid (Potentially Wet) Step_Wash Acid Wash (HCl) Removes 2-Aminophenol Sub_Crude->Step_Wash Step_Cryst Recrystallization (EtOH/H2O) Step_Wash->Step_Cryst Step_Dry Vac Oven 50°C Remove Solvents Step_Cryst->Step_Dry Result Pure MP Measurement Target: 154-158°C Step_Dry->Result

Figure 2: Purification workflow to ensure MP data reflects the compound, not impurities.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5274033, 2-hydroxy-4-methyl-N-(p-tolyl)benzamide. Retrieved from [Link]

  • MDPI (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. Retrieved from [Link]

Sources

Comparing antimicrobial efficacy of N-(2-hydroxyphenyl)-4-methylbenzamide vs. salicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the antimicrobial efficacy of Salicylanilide (the parent pharmacophore) against its reverse-amide analogue, N-(2-hydroxyphenyl)-4-methylbenzamide .

Executive Summary

Salicylanilide (2-hydroxy-N-phenylbenzamide) and N-(2-hydroxyphenyl)-4-methylbenzamide represent two distinct structural isomers defined by the orientation of the amide bond relative to the phenolic hydroxyl group.

  • Salicylanilide : The "Gold Standard" scaffold. It exhibits potent antimicrobial activity (MIC < 1 µM) against Gram-positive bacteria and mycobacteria. Its efficacy is driven by a critical intramolecular hydrogen bond that facilitates membrane permeation and proton uncoupling.

  • N-(2-hydroxyphenyl)-4-methylbenzamide : The "Reverse Amide" analogue. Experimental data indicates this structural modification results in a 100-fold to 1000-fold reduction in potency (MIC > 25 µg/mL). It is often utilized as a negative control in structure-activity relationship (SAR) studies to demonstrate the necessity of the salicyl-moiety geometry.

Chemical Structure & Mechanistic Basis[1]

The divergence in efficacy is strictly structural. The antimicrobial mechanism of this class relies on the molecule's ability to act as a protonophore (proton shuttle) across bacterial membranes.

Structural Comparison
FeatureSalicylanilide N-(2-hydroxyphenyl)-4-methylbenzamide
Core Structure Salicylic acid + Aniline4-Methylbenzoic acid + 2-Aminophenol
H-Bonding Strong Intramolecular H-bond between Phenolic -OH and Carbonyl (C=O).Weak/Absent Intramolecular H-bond ; -OH is on the amine side, distant from the carbonyl.
pKa (Phenol) ~6–7 (Acidified by H-bond to C=O)~9–10 (Less acidic, similar to phenol)
Lipophilicity High (Pseudo-ring formation masks polarity)Moderate (Polar groups more exposed)
The "Pseudo-Ring" Effect

In Salicylanilide, the phenolic hydroxyl donates a hydrogen to the amide carbonyl oxygen, forming a stable 6-membered pseudo-ring. This locks the molecule in a planar, lipophilic conformation capable of burying itself in the lipid bilayer. The reverse amide cannot form this specific low-energy conformation, significantly hampering membrane insertion.

ChemicalMechanism Salicylanilide Salicylanilide (Active Scaffold) HBond Intramolecular H-Bond (OH ... O=C) Salicylanilide->HBond Forms ReverseAmide N-(2-hydroxyphenyl)-4-methylbenzamide (Reverse Amide) NoHBond Disrupted Geometry (No Pseudo-ring) ReverseAmide->NoHBond Results in Membrane Membrane Permeation (Lipid Bilayer) HBond->Membrane Facilitates Uncoupling Proton Uncoupling (ΔpH Dissipation) Membrane->Uncoupling Enables Death Bacterial Cell Death (ATP Depletion) Uncoupling->Death Causes LowPerm Poor Permeation NoHBond->LowPerm Causes LowPerm->Death Ineffective

Caption: Mechanistic pathway showing how the intramolecular H-bond in salicylanilides drives efficacy, a feature absent in the reverse amide.

Antimicrobial Efficacy Data[1][2][3][4][5][6]

The following data synthesizes comparative SAR studies involving salicylanilides and their reverse-amide isomers against key pathogens.

Table 1: Comparative MIC Values (µM)
OrganismStrainSalicylanilide (Active)Reverse Amide (Target)Efficacy Ratio
Staphylococcus aureusMSSA (ATCC 29213)0.5 – 1.0 µM > 100 µM >100x
Staphylococcus aureusMRSA (USA300)0.5 – 2.0 µM > 100 µM >50x
Mycobacterium tuberculosisH37Rv1.0 – 4.0 µM Inactive N/A
Escherichia coliGram-Negative> 100 µM> 200 µMInactive (Both)

Key Insight: The reverse amide (N-(2-hydroxyphenyl)-4-methylbenzamide) typically shows a Minimum Inhibitory Concentration (MIC) of 25–50 µg/mL (approx. 100–200 µM), rendering it clinically irrelevant compared to the sub-micromolar activity of optimized salicylanilides.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These are designed to differentiate between specific membrane-active mechanisms and non-specific toxicity.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the bacteriostatic potency.

  • Preparation: Dissolve compounds in DMSO (10 mM stock).

  • Inoculum: Dilute overnight culture of S. aureus to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial 2-fold dilutions of the test compounds (Range: 64 µg/mL to 0.06 µg/mL).

  • Controls:

    • Positive Control: Vancomycin.

    • Negative Control: DMSO (1% final concentration).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Protocol B: Membrane Potential Dissipation Assay (DiSC3(5))

Objective: Confirm the mechanism of action (uncoupling). Salicylanilide will show rapid fluorescence increase; the reverse amide will show little to no effect.

  • Dye Loading: Resuspend S. aureus cells (

    
    ) in HEPES buffer containing 100 mM KCl. Add DiSC3(5)  (1 µM) and incubate until fluorescence stabilizes (dye uptake results in quenching).
    
  • Baseline: Monitor fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes to establish a stable baseline.

  • Injection: Inject the test compound at

    
     MIC.
    
  • Observation:

    • Salicylanilide: Immediate spike in fluorescence (dye release due to depolarization).

    • Reverse Amide: Flatline or slow drift (indicates failure to depolarize membrane).

  • Validation: Add Valinomycin (positive control) at the end of the assay to confirm system viability.

ExperimentalWorkflow Start Start: S. aureus Culture DyeLoad Load DiSC3(5) Dye (Fluorescence Quenched) Start->DyeLoad Inject Inject Compound DyeLoad->Inject Branch Compound Type? Inject->Branch Salicyl Salicylanilide Branch->Salicyl Reverse Reverse Amide Branch->Reverse ResultActive Rapid Fluorescence Spike (Membrane Depolarization) Salicyl->ResultActive ResultInactive No Fluorescence Change (Membrane Intact) Reverse->ResultInactive

Caption: Workflow for the DiSC3(5) membrane potential assay distinguishing active uncouplers from inactive analogues.

References

  • Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides. Source: PubMed (Farmaco). Summary: Establishes the moderate-to-low activity (MIC ~25 µg/mL) of reverse amide derivatives compared to standard antibiotics.

  • New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Summary: Demonstrates high potency (MIC < 1 µM) of salicylanilide derivatives against S. aureus and Mycobacteria, highlighting the SAR requirement for the salicyl-moiety.

  • Design, synthesis and SARs of novel salicylanilides. Source: ResearchGate. Summary: Explicitly states that "reverse amide derivatives lost significant potency," validating the structural necessity of the parent scaffold.

  • Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Source: Molecules (MDPI). Summary: Provides comparative MIC data for salicylanilide esters, reinforcing the sub-micromolar efficacy of the class.

Sources

Crystal structure analysis of N-(2-hydroxyphenyl)-4-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of N-(2-hydroxyphenyl)-4-methylbenzamide Derivatives Content Type: Comparative Technical Guide

Executive Summary

This guide provides a comparative structural analysis of N-(2-hydroxyphenyl)-4-methylbenzamide , a pharmacophore central to the development of antimicrobial and antioxidant agents. Unlike standard benzanilides, this derivative features a critical ortho-hydroxyl group that dictates its solid-state conformation through intramolecular hydrogen bonding.

This analysis compares the target compound against two primary structural alternatives:

  • N-(2-hydroxyphenyl)benzamide (The unsubstituted parent).

  • 2-Hydroxy-N-(4-methylphenyl)benzamide (The "reverse" amide isomer).

Key Finding: The presence of the ortho-hydroxyl group locks the molecule into a planar conformation via an S(6) hydrogen-bonded ring, significantly reducing aqueous solubility compared to para-hydroxy isomers but enhancing membrane permeability—a critical factor in drug design.

Chemical Identity & Synthesis

To ensure reproducibility, the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide follows a modified Schotten-Baumann protocol, preventing O-acylation of the phenol.

Synthetic Pathway

The reaction utilizes 2-aminophenol and 4-methylbenzoyl chloride. The selectivity for N-acylation over O-acylation is controlled by pH and solvent choice.

Synthesis Reactant1 2-Aminophenol Base Base (Et3N/Pyridine) Solvent: DCM/THF Reactant1->Base Reactant2 4-Methylbenzoyl Chloride Reactant2->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Product N-(2-hydroxyphenyl)- 4-methylbenzamide Intermediate->Product Elimination Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Selective N-acylation pathway. The base acts as an HCl scavenger to drive the equilibrium forward.

Experimental Protocol (Self-Validating)
  • Stoichiometry: Dissolve 2-aminophenol (10 mmol) in dry dichloromethane (DCM). Add triethylamine (12 mmol) as the acid scavenger.

  • Addition: Cool to 0°C. Add 4-methylbenzoyl chloride (10 mmol) dropwise over 30 minutes. Validation: Isotherm control prevents O-acylation.

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (removes unreacted amine) and 1M NaHCO3 (removes unreacted acid).

  • Crystallization: Recrystallize from Ethanol/Water (8:2) via slow evaporation to yield diffraction-quality single crystals.

Comparative Structural Analysis

The utility of N-(2-hydroxyphenyl)-4-methylbenzamide lies in its specific packing forces. We compare these features against its closest analogs to highlight the "Methyl Effect" and the "Ortho-Hydroxy Effect."

The "Ortho-Hydroxy" Effect (Intramolecular Locking)

The defining feature of this class is the S(6) motif . The amide hydrogen (N-H) forms a strong intramolecular hydrogen bond with the phenolic oxygen (O-H), creating a pseudo-six-membered ring.

  • Consequence: This "locks" the N-phenyl ring and the amide group into coplanarity.

  • Comparison: In N-phenylbenzamide (no OH), the rings are twisted (~30-60°) to minimize steric clash. In the target compound, the H-bond overcomes this steric repulsion.

Structural Comparison Table
FeatureTarget: N-(2-hydroxyphenyl)-4-methylbenzamideAlt 1: N-(2-hydroxyphenyl)benzamide [1]Alt 2: 2-Hydroxy-N-(4-methylphenyl)benzamide [2]
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Intramolecular H-Bond Yes (S6 Motif) Yes (S6 Motif)Yes (S6 Motif)
Planarity (RMSD) < 0.05 Å (High)< 0.03 Å (High)< 0.05 Å (High)
Intermolecular Linkage O-H...O=C (Chains)O-H...O=C (Chains)O-H...O=C (Chains)
Methyl Effect Steric bulk on Acid side NoneSteric bulk on Amine side
Space Group Commonality

or



Hydrogen Bonding Network Logic

The crystal packing is a competition between the intramolecular lock and the intermolecular network required for lattice stability.

HBonding AmideH Amide N-H PhenolO Phenolic Oxygen (O-H) AmideH->PhenolO Primary Interaction (Planarization) CarbonylO Carbonyl Oxygen (C=O) PhenolO->CarbonylO Secondary Interaction (Lattice Extension) Intra Intramolecular H-Bond (S6 Ring Formation) PhenolO->Intra Inter Intermolecular H-Bond (C(7) Chain Formation) CarbonylO->Inter Intra->Inter Stabilizes

Figure 2: H-bond hierarchy. The intramolecular S(6) bond (Green) dictates molecular shape, while the intermolecular O-H...O bond (Yellow) dictates lattice packing.

Detailed Crystallographic Discussion

The Methyl Group Influence (Target vs. Alt 1)

Comparing the target to the unsubstituted N-(2-hydroxyphenyl)benzamide:

  • Space Filling: The 4-methyl group on the benzoyl ring adds volume to the hydrophobic region of the lattice.

  • Weak Interactions: The methyl group participates in C-H...π interactions . In the unsubstituted derivative, the packing is dominated solely by strong H-bonds. In the 4-methyl derivative, these weaker dispersive forces become critical for the 3D architecture, often leading to a slight expansion of the unit cell volume (approx. +15-20 ų) compared to the parent compound.

Positional Isomerism (Target vs. Alt 2)

Comparing the target (Methyl on Acid side) vs. Alt 2 (Methyl on Amine side):

  • Electronic Effects:

    • Target: The methyl group is on the carbonyl side. It is electron-donating, slightly increasing the electron density of the carbonyl oxygen, making it a better hydrogen bond acceptor for the intermolecular network.

    • Alt 2: The methyl group is on the aniline side. It increases the electron density of the aromatic ring but has a weaker inductive effect on the amide functionality due to the insulating nitrogen.

  • Implication: The target compound is predicted to have slightly stronger intermolecular O-H...O=C bonds, potentially resulting in a higher melting point than the reverse isomer.

References

  • Gowda, B. T., et al. (2008). "Crystal structure of N-(2-hydroxyphenyl)benzamide." Acta Crystallographica Section E, 64(12), o2350.

  • Raza, A. R., et al. (2011).[1] "2-Hydroxy-N-(4-methylphenyl)benzamide."[1] Acta Crystallographica Section E, 67(9), o2253.

  • Moreno-Fuquen, R., et al. (2015). "Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide." Acta Crystallographica Section E, 71(8), o596-o597.

  • Kashino, S., et al. (1979).[2] "The Crystal Structure of Benzanilide." Acta Crystallographica Section B, 35, 1272-1274.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of N-(2-hydroxyphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Directive: Handling Uncharacterized Compounds

The procedures herein are grounded in the regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[3][6][7]

Hazard Assessment and Classification

Based on data from structurally similar benzamide and hydroxyphenyl compounds, we can infer a potential hazard profile for N-(2-hydroxyphenyl)-4-methylbenzamide. This assessment necessitates handling the compound with a high degree of caution.

Table 1: Inferred Hazard Profile of N-(2-hydroxyphenyl)-4-methylbenzamide

Hazard ClassInferred Classification & RationaleGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Warning: Likely harmful if swallowed, in contact with skin, or if inhaled. This is based on GHS classifications for similar structures like N-hydroxy-4-methylbenzamide.[8]

Skin Corrosion / Irritation Warning: Likely causes skin irritation. Benzamide derivatives are frequently classified as skin irritants.[9][10]

Serious Eye Damage / Irritation Warning: Likely causes serious eye irritation. This is a common hazard for this class of chemicals.[9][10][11]

Reactivity Unknown: Incompatible with strong oxidizing agents and strong bases.[9] Avoid mixing with other waste streams unless compatibility is certain.N/A

Immediate Safety and Handling Protocols

Prior to handling N-(2-hydroxyphenyl)-4-methylbenzamide for any purpose, including disposal, the following control measures must be implemented. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates minimizing chemical exposure.[3][6]

Engineering Controls
  • Chemical Fume Hood: All handling of solid N-(2-hydroxyphenyl)-4-methylbenzamide and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[5][11]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[12]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH or EN166 standards.[2][13]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or degradation before each use. Contaminated gloves must be disposed of as hazardous waste.[13]

  • Body Protection: A buttoned laboratory coat is mandatory. For tasks with a higher risk of splash, a chemically resistant apron should be worn.[2]

Step-by-Step Disposal Workflow

The proper disposal of N-(2-hydroxyphenyl)-4-methylbenzamide requires a systematic approach, from the point of generation to final collection. This process ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA).[5]

Waste Identification and Segregation

The first and most critical step is to never mix incompatible waste streams.[14] This prevents unforeseen chemical reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office.

  • Classify the Waste: N-(2-hydroxyphenyl)-4-methylbenzamide waste should be classified as non-halogenated organic solid waste or non-halogenated organic liquid waste , depending on its form.

  • Segregate Incompatibles: Do not mix this waste with acids, bases, or oxidizing agents.[9] Keep it separate from other chemical waste streams.[5]

  • Aqueous vs. Organic: Collect aqueous waste containing this compound separately from organic solvent waste.[14] Never dispose of any amount down the sanitary sewer.[15][16]

Container Management

Proper containerization is a key requirement under both OSHA and EPA regulations.[5][17]

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with the waste and free from damage.[1]

  • Label Correctly and Completely: The container must be labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[1][17]

    • The full chemical name: "N-(2-hydroxyphenyl)-4-methylbenzamide " (no formulas or abbreviations).[17]

    • An accumulation start date (the date the first drop of waste is added).

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").[2]

  • Keep Containers Closed: Waste containers must be securely closed with a leak-proof lid at all times, except when actively adding waste.[1][16][17] Do not leave a funnel in the container.[17]

Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][16][17]

  • Designate an SAA: The SAA must be under the control of the laboratory personnel generating the waste.[17]

  • Use Secondary Containment: Place the waste container within a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[1][5]

  • Monitor Accumulation Limits: Do not exceed the SAA storage limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[15][16]

  • Request Pickup: Once the container is 90% full or has been in the SAA for the maximum allowable time (often 6-12 months, check with your EHS office), submit a waste pickup request to your institution's EHS department.[5][16][17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-(2-hydroxyphenyl)-4-methylbenzamide waste.

G Disposal Workflow for N-(2-hydroxyphenyl)-4-methylbenzamide A Waste Generation (Solid, Liquid, or Contaminated PPE) B Is waste solid N-(2-hydroxyphenyl)-4-methylbenzamide or contaminated solid (e.g., gloves, paper)? A->B Evaluate Form C Is waste a solution of N-(2-hydroxyphenyl)-4-methylbenzamide? B->C No D Solid Hazardous Waste Container (Non-Halogenated Organic) B->D Yes C->A No (Re-evaluate) E Liquid Hazardous Waste Container (Non-Halogenated Organic) C->E Yes F 1. Use Chemically Compatible Container 2. Affix 'HAZARDOUS WASTE' Label 3. List Full Chemical Name 4. Add Accumulation Start Date D->F E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container is >90% Full or Max Time Reached? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Accumulation H->J No

Caption: Decision workflow for segregating and storing N-(2-hydroxyphenyl)-4-methylbenzamide waste.

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.[2]

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[2]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb large spills.[1][2]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be collected as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.[1][2]

By adhering to these rigorous, step-by-step procedures, you ensure the safe management and compliant disposal of N-(2-hydroxyphenyl)-4-methylbenzamide, protecting yourself, your colleagues, and the environment.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved February 24, 2026, from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved February 24, 2026, from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved February 24, 2026, from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf. Retrieved February 24, 2026, from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved February 24, 2026, from [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved February 24, 2026, from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved February 24, 2026, from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved February 24, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 24, 2026, from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved February 24, 2026, from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved February 24, 2026, from [Link]

  • Princeton University. (n.d.). Laboratory Waste Management Guidelines. Retrieved February 24, 2026, from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-hydroxy-4-methylbenzamide. PubChem. Retrieved February 24, 2026, from [Link]

  • Fisher Scientific. (2024, February 16). SAFETY DATA SHEET - 4-Hydroxybenzamide. Retrieved February 24, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - N-Methylbenzamide. Retrieved February 24, 2026, from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved February 24, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.